molecular formula C16H20N2O2 B8236279 4-Acetoxy malt CAS No. 2711006-97-0

4-Acetoxy malt

Cat. No.: B8236279
CAS No.: 2711006-97-0
M. Wt: 272.34 g/mol
InChI Key: PGBFYUDKPCYIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy malt is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[2-[methyl(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h4-7,11,17H,1,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBFYUDKPCYIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801343201
Record name 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2711006-97-0
Record name 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 4-AcO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and structural properties of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a psychedelic compound of the tryptamine (B22526) class. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

4-AcO-MALT, also known as 4-acetoxy-N-methyl-N-allyltryptamine, is the acetate (B1210297) ester of 4-HO-MALT.[1] It is classified as a novel tryptamine analogue.[2] Its systematic IUPAC name is [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate.[2] The solid-state structure of 4-AcO-MALT has been reported in its hydrofumarate salt form.[3]

Figure 1: 2D Chemical Structure of 4-AcO-MALT.

Physicochemical Data

The key quantitative data for 4-AcO-MALT are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₂[1][4][5]
Molar Mass 272.348 g·mol⁻¹[1]
Formula Weight 272.3[4]
CAS Number 2711006-97-0[1][4]
Appearance Tan Solid Material[2]
UV λmax 223 nm[4]
SMILES C=CCN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C[1]
InChI Key PGBFYUDKPCYIEB-UHFFFAOYSA-N[1][4]

Proposed Mechanism of Action and Metabolism

4-AcO-MALT is believed to function as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] Similar to other O-acetylated tryptamines like 4-AcO-DMT, it is hypothesized that the acetoxy group is hydrolyzed in vivo by esterase enzymes to yield the pharmacologically active phenolic metabolite, 4-HO-MALT.[6][7][8] This active metabolite is a serotonin (B10506) receptor modulator, acting as an agonist, particularly at the 5-HT₂A receptor, which is responsible for the psychedelic effects associated with tryptamines.[1][7]

signaling_pathway cluster_metabolism In Vivo Metabolism cluster_signaling Neuronal Signaling 4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT (Active Metabolite) 4-AcO-MALT->4-HO-MALT Hydrolysis (Serum Esterases) 5-HT2A_Receptor Serotonin 5-HT2A Receptor 4-HO-MALT->5-HT2A_Receptor Agonist Binding Downstream_Effects Downstream Signaling (e.g., Ca²+ Mobilization) 5-HT2A_Receptor->Downstream_Effects Activation Psychedelic_Effects Psychedelic Effects Downstream_Effects->Psychedelic_Effects

Figure 2: Proposed metabolic activation and signaling pathway of 4-AcO-MALT.

Hypothetical Synthesis Workflow

The synthesis of 4-AcO-MALT is not widely detailed in peer-reviewed literature. However, based on the established synthesis of analogous compounds like 4-AcO-DMT, a common method involves the acetylation of the corresponding 4-hydroxy tryptamine precursor.[9][10] A plausible synthetic route would therefore be the acetylation of 4-HO-MALT.

synthesis_workflow start Start: 4-HO-MALT reaction Acetylation Reaction start->reaction reagents Reagents: - Acetic Anhydride - Base (e.g., Pyridine) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (e.g., Chromatography) workup->purification product Final Product: 4-AcO-MALT purification->product

Figure 3: Hypothetical workflow for the synthesis of 4-AcO-MALT.

Experimental Protocols for Analysis

Detailed analytical data for 4-AcO-MALT has been published, providing a basis for standardized laboratory protocols for its identification and quantification.[2]

  • Instrumentation : Agilent 5975 Series GC/MSD System.

  • Sample Preparation : Acid/base extraction.

  • Column : Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

  • Carrier Gas : Helium at a flow rate of 1 mL/min.

  • Temperatures :

    • Injection Port: 265 °C

    • Transfer Line: 300 °C

    • MS Source: 230 °C

    • MS Quadrupole: 150 °C

  • Oven Program : Start at 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.

  • Injection : 1 µL, splitless mode.

  • MS Parameters :

    • Mass Scan Range: 40-550 m/z

    • Threshold: 250

  • Expected Retention Time : Approximately 6.799 min.

  • Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.

  • Sample Preparation : 1:100 dilution of an acid/base extraction in the mobile phase.

  • Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase :

    • A: 10 mM Ammonium formate, pH 3.0

    • B: Acetonitrile

  • Gradient : Initial conditions 95% A:5% B, ramp to 5% A:95% B over 13 minutes, return to initial conditions at 15.5 min.

  • Temperatures : Autosampler set to 15 °C.

  • Injection Volume : 10 µL.

  • QTOF Parameters :

    • TOF MS Scan Range: 100-510 Da

  • Expected Retention Time : Approximately 4.95 min.

This document synthesizes available data to present a detailed technical guide on 4-AcO-MALT. As a novel compound, further research is required to fully elucidate its pharmacological, metabolic, and toxicological profile. The provided protocols and data serve as a foundational resource for professionals engaged in the study of tryptamines.

References

4-AcO-MALT: A Technical Guide to its Discovery and Psychopharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a novel psychoactive substance (NPS) of the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT) and a chemical analogue of the well-studied psychedelic prodrug 4-AcO-DMT. This technical guide provides a comprehensive overview of the discovery, history, and psychopharmacology of 4-AcO-MALT, intended for a specialist audience in the fields of pharmacology, neuroscience, and drug development. The document details its presumed mechanism of action as a prodrug for the serotonergic agonist 4-HO-MALT, summarizes its receptor binding profile, and presents relevant experimental methodologies.

Introduction and History

While the exact date and individuals behind the first synthesis of 4-AcO-MALT are not extensively documented in peer-reviewed literature, its emergence is consistent with the history of other 4-acetoxy tryptamines. The foundational work in this area was laid by Albert Hofmann and Franz Troxler, who first synthesized 4-AcO-DMT in 1963.[1][2] Decades later, in 1999, medicinal chemist David E. Nichols proposed 4-AcO-DMT as a more stable and cost-effective prodrug alternative to psilocybin for pharmacological research.[1] This established a precedent for the creation of acetylated versions of psychoactive 4-hydroxy tryptamines to improve their stability and facilitate research.

4-AcO-MALT itself was first formally identified in the scientific literature in the early 2020s, where it was noted as a novel designer drug.[3] Its history is thus intertwined with the ongoing exploration of NPS and the desire to create analogues of known psychedelic compounds with potentially modulated properties. The rationale for its synthesis is presumed to be the creation of a more stable precursor to the psychoactive 4-HO-MALT, mirroring the relationship between 4-AcO-DMT and psilocin.

Chemical Profile

  • IUPAC Name: [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate

  • Molecular Formula: C₁₆H₂₀N₂O₂

  • Molecular Weight: 272.34 g/mol

  • Structure:

    G -> Chemical Structure of 4-AcO-MALT

    (A visual representation of the chemical structure would be inserted here if the tool supported image generation.)

Pharmacology

Mechanism of Action: A Prodrug Hypothesis

4-AcO-MALT is widely presumed to function as a prodrug for 4-HO-MALT.[3] This mechanism is analogous to that of 4-AcO-DMT, which is deacetylated in the body to form the pharmacologically active psilocin.[4] The acetyl group at the 4-position of the indole (B1671886) ring is susceptible to hydrolysis by esterase enzymes in the blood and liver, yielding the corresponding 4-hydroxy compound.[5] This biotransformation is a critical step for the psychedelic activity of 4-acetoxy tryptamines, as the 4-hydroxy metabolites are potent agonists at serotonin (B10506) 2A (5-HT₂ₐ) receptors, the primary target for classic psychedelics.[4]

Receptor Binding Profile

While 4-AcO-MALT is considered a prodrug, it does exhibit some affinity for various receptors. However, its active metabolite, 4-HO-MALT, generally displays higher affinity, particularly at key serotonergic receptors. The following tables summarize the available quantitative receptor binding data for both compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT

ReceptorKi (nM)
5-HT₁ₐ>10,000
5-HT₁ₑ1,800
5-HT₂ₐ3,900
5-HT₂B1,300
5-HT₂C>10,000
5-HT₅ₐ2,700
5-HT₆1,700
5-HT₇2,700
α₂ₐ640
H₁3,100
σ₁2,400

Data from Glatfelter et al., 2022.

Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT

ReceptorKi (nM)
5-HT₁ₐ190
5-HT₁B1,300
5-HT₁D120
5-HT₁ₑ130
5-HT₂ₐ27
5-HT₂B2.8
5-HT₂C280
5-HT₅ₐ110
5-HT₆120
5-HT₇33
α₂ₐ460
H₁140
SERT970

Data from Glatfelter et al., 2022.

The significantly higher affinity of 4-HO-MALT for the 5-HT₂ₐ receptor, the primary target for psychedelic action, supports the hypothesis that it is the main active metabolite of 4-AcO-MALT.

Experimental Protocols

Synthesis of 4-AcO-MALT (General Method)

A plausible synthetic route, based on the synthesis of the related compound 4-AcO-DMT, would involve the following steps:

  • Protection of the secondary amine (if necessary): Depending on the specific reaction conditions, the secondary amine of a precursor may need to be protected to prevent acetylation at that site.

  • Acetylation: The 4-hydroxy group of the tryptamine is acetylated using an acetylating agent.

  • Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield the desired product.

  • Purification: The final product is purified, typically by chromatography or recrystallization, to remove any unreacted starting materials or byproducts.

In Vitro Receptor Binding Assays (General Protocol)

The receptor binding affinities presented in this guide were likely determined using competitive radioligand binding assays. A general protocol for such an assay is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

  • Competition Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 4-AcO-MALT or 4-HO-MALT).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay (General Protocol)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for potential psychedelic activity.

  • Animals: Male C57BL/6J mice are commonly used for this assay.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses is usually tested.

  • Observation Period: The mice are placed in an observation chamber, and their behavior is recorded for a set period, often 30-60 minutes.

  • HTR Quantification: The number of head twitches is counted by a trained observer or by using an automated system. A head twitch is characterized by a rapid, rotational movement of the head.

  • Data Analysis: The dose-response relationship for the induction of HTR is determined.

Visualizations

Hypothesized Signaling Pathway of 4-HO-MALT

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 4-HO-MALT 4-HO-MALT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MALT->5-HT2A_Receptor Binds to Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade activated by 4-HO-MALT.

Experimental Workflow for In Vivo Prodrug Analysis

experimental_workflow Administer Administer 4-AcO-MALT to Rodent Model Collect_Blood Collect Blood Samples at Timed Intervals Administer->Collect_Blood Plasma_Separation Separate Plasma Collect_Blood->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis Quantify Quantify Concentrations of 4-AcO-MALT and 4-HO-MALT LCMS_Analysis->Quantify Pharmacokinetic_Modeling Pharmacokinetic Modeling Quantify->Pharmacokinetic_Modeling

Caption: Workflow for determining the in vivo conversion of 4-AcO-MALT to 4-HO-MALT.

Conclusion

4-AcO-MALT is a contemporary example of a novel psychoactive substance that builds upon a rich history of tryptamine chemistry. Its psychopharmacological profile is best understood through its role as a prodrug for the potent serotonergic agonist, 4-HO-MALT. While direct research on 4-AcO-MALT is still in its early stages, the existing receptor binding data, coupled with a strong theoretical framework based on its chemical analogues, provides a solid foundation for future investigation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications and toxicological profile. This technical guide serves as a foundational resource for professionals engaged in the study of this and related compounds.

References

The Pharmacological Profile of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic tryptamine (B22526) derivative, 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT). As a structural analog of psilocybin, this compound is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated by the serotonin (B10506) 5-HT2A receptor. This document collates available quantitative data on the receptor binding affinity of 4-AcO-MALT and its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). Detailed methodologies for key experimental assays, including radioligand binding, calcium flux, and the head-twitch response (HTR) in mice, are provided. Furthermore, this guide includes visualizations of the canonical 5-HT2A receptor signaling pathway and the workflows of the described experimental protocols to facilitate a deeper understanding of the pharmacological investigation of this compound.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that belongs to a class of compounds known for their psychedelic properties. Structurally similar to psilocybin, the psychoactive component in certain species of mushrooms, 4-AcO-MALT is presumed to act as a prodrug, being deacetylated in vivo to its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] The primary mechanism of action for tryptamine psychedelics is believed to be agonism at the serotonin 2A (5-HT2A) receptor.[1] A comprehensive understanding of the pharmacological profile of 4-AcO-MALT is crucial for elucidating its potential therapeutic applications and risk assessment. This guide aims to provide a detailed technical overview of its receptor binding characteristics, functional activity, and in vivo effects.

Receptor Binding Affinity

The interaction of a compound with various neurotransmitter receptors is a critical determinant of its pharmacological effects. Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

The binding profiles of 4-AcO-MALT and its metabolite, 4-HO-MALT, have been characterized across a range of serotonin (5-HT) and other receptors. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT

ReceptorKi (nM)
Serotonin Receptors
5-HT1A165
5-HT1B1,221
5-HT1D796
5-HT1E1,023
5-HT2A370
5-HT2B115
5-HT2C1,278
5-HT5A-
5-HT61,038
5-HT71,141
Other Receptors
H12,603
Sigma 13,471
Alpha2A387
Alpha2B1,169
SERT-
Data sourced from Glatfelter et al., 2022. A dash (-) indicates less than 50% inhibition at a 10 µM concentration.

Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT

ReceptorKi (nM)
Serotonin Receptors
5-HT1A102
5-HT1B739
5-HT1D390
5-HT1E599
5-HT2A134
5-HT2B60
5-HT2C1,080
5-HT5A2,422
5-HT6557
5-HT7379
Other Receptors
H1815
Sigma 11,413
Sigma 22,525
Alpha2A535
SERT355
Data sourced from Glatfelter et al., 2022.

Functional Activity

While binding affinity indicates the strength of interaction between a compound and a receptor, functional assays are necessary to determine the cellular response elicited by this interaction. For G-protein coupled receptors like the 5-HT2A receptor, agonist binding typically triggers a downstream signaling cascade.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium concentration is a measurable indicator of receptor activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 4-HO-MALT (Agonist) Agonist->5HT2A_R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ (Calcium) ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare cell membranes expressing the target receptor Start->Prep_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Prep_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki value Quantify->Analyze End End Analyze->End Calcium_Flux_Workflow Start Start Seed_Cells Seed cells expressing the 5-HT2A receptor in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Add_Compound Add varying concentrations of the test compound (agonist) Load_Dye->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 and Emax values Measure_Fluorescence->Analyze End End Analyze->End HTR_Workflow Start Start Acclimatize Acclimatize mice to the testing environment Start->Acclimatize Administer Administer the test compound (e.g., via intraperitoneal injection) Acclimatize->Administer Observe Place the mouse in an observation chamber and record behavior Administer->Observe Quantify Manually or automatically quantify the number of head twitches over a set time period Observe->Quantify Analyze Analyze the dose-response relationship Quantify->Analyze End End Analyze->End

References

4-AcO-MALT: A Comprehensive Technical Analysis of its Prodrug Relationship to 4-HO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the standing hypothesis that 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) functions as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and presents quantitative pharmacological data to facilitate a comprehensive understanding for research and drug development purposes.

Executive Summary

The Prodrug Hypothesis: In Vivo Deacetylation

The central tenet of the prodrug hypothesis for 4-acetoxy-tryptamines is the in vivo enzymatic hydrolysis of the acetate (B1210297) ester to reveal the pharmacologically active phenolic hydroxyl group. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues, including the liver.

This metabolic process is analogous to the well-established in vivo dephosphorylation of psilocybin to its active metabolite, psilocin.[5][6] Similarly, the conversion of heroin to morphine is another classic example of a prodrug strategy enhancing bioavailability. For 4-acetoxy-tryptamines, this conversion is critical, as the parent compounds exhibit significantly lower in vitro affinity and functional potency at the 5-HT2A receptor.[1][2]

dot

4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT 4-AcO-MALT->4-HO-MALT Hydrolysis Esterases Esterases Esterases->4-AcO-MALT Catalyzes

Figure 1. Proposed metabolic conversion of 4-AcO-MALT to 4-HO-MALT.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-AcO-MALT and 4-HO-MALT, alongside related compounds for comparative analysis.

Table 1: In Vitro 5-HT2A Receptor Functional Potency
CompoundEC50 (nM) at h5-HT2AReference
4-HO-MALT13.9[3]
4-AcO-MALT158[3]
4-HO-DMT (Psilocin)4.7[1]
4-AcO-DMT (Psilacetin)89.1[1]

EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a calcium mobilization assay.

Table 2: In Vivo Head-Twitch Response (HTR) Potency in Mice
CompoundED50 (µmol/kg)Reference
4-HO-MALT2.24[3]
4-AcO-MALT2.50[3]
4-HO-DMT (Psilocin)0.81[1]
4-AcO-DMT (Psilacetin)0.84[1]

ED50 values represent the dose of the compound that produces 50% of the maximal head-twitch response.

Experimental Protocols

This section details the methodologies for key experiments relevant to investigating the prodrug hypothesis for 4-AcO-MALT.

In Vitro Metabolism with Human Liver Microsomes

This assay is designed to identify the metabolic products of a test compound when exposed to liver enzymes.

Objective: To determine if 4-AcO-MALT is converted to 4-HO-MALT in the presence of human liver microsomes.

Materials:

  • 4-AcO-MALT

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 4-AcO-MALT in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and pooled human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the 4-AcO-MALT stock solution.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of 4-AcO-MALT and potential metabolites, including 4-HO-MALT.

dot

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare 4-AcO-MALT Stock D Add 4-AcO-MALT to Initiate A->D B Prepare HLM & Cofactor Mix C Pre-incubate HLM Mix at 37°C B->C C->D E Incubate at 37°C D->E F Quench Reaction with Acetonitrile E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Figure 2. Workflow for in vitro metabolism of 4-AcO-MALT.
In Vivo Pharmacokinetic Study in Rodents

This experiment aims to characterize the absorption, distribution, metabolism, and excretion of 4-AcO-MALT and the formation of 4-HO-MALT in a living organism.

Objective: To determine the plasma concentration-time profiles of both 4-AcO-MALT and 4-HO-MALT following administration of 4-AcO-MALT.

Materials:

  • 4-AcO-MALT formulated for in vivo administration (e.g., dissolved in saline)

  • Male C57BL/6J mice

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single dose of 4-AcO-MALT to a cohort of mice via a relevant route (e.g., intraperitoneal or oral).

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract 4-AcO-MALT and 4-HO-MALT from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentrations of both analytes in the plasma extracts using a validated LC-MS/MS method.

  • Plot the plasma concentrations of 4-AcO-MALT and 4-HO-MALT versus time to generate pharmacokinetic profiles.

Signaling Pathway

4-HO-MALT, the active metabolite, is an agonist at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.

dot

4-HO-MALT 4-HO-MALT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MALT->5-HT2A_Receptor Binds & Activates Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Psychedelic_Effects Psychedelic Effects Ca_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects

Figure 3. Simplified 5-HT2A receptor signaling cascade.

Conclusion

The collective evidence from studies on analogous 4-acetoxy-tryptamines provides a robust framework for concluding that 4-AcO-MALT functions as a prodrug for 4-HO-MALT. The disparity between in vitro and in vivo potencies is a key indicator of this metabolic conversion. For definitive confirmation, direct in vitro metabolism studies with 4-AcO-MALT using human liver microsomes or hepatocytes, coupled with in vivo pharmacokinetic studies in a relevant animal model, are recommended. The experimental protocols outlined in this guide provide a basis for conducting such investigations. A thorough understanding of this prodrug relationship is critical for the accurate interpretation of pharmacological data and for the potential development of these compounds for therapeutic applications.

References

The Serotonergic Pharmacology of 4-AcO-MALT: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. It is presumed to act as a prodrug, undergoing deacetylation in the body to form its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). This guide synthesizes the current understanding of 4-AcO-MALT's mechanism of action at serotonin (B10506) receptors, drawing upon available data for its active metabolite and related tryptamine compounds. The primary mechanism is believed to be the agonist activity of 4-HO-MALT at serotonin 5-HT2A receptors, which is a characteristic of classic psychedelic compounds. While direct quantitative binding and functional data for 4-AcO-MALT is limited in the scientific literature, this document provides a framework for its anticipated serotonergic activity based on established structure-activity relationships within the 4-substituted tryptamine class.

Introduction

4-AcO-MALT is a member of the tryptamine family of compounds, which includes a wide range of biologically active molecules, including the classic psychedelic psilocybin. Like psilocybin, which is a prodrug for psilocin (4-HO-DMT), 4-AcO-MALT is an acetate (B1210297) ester that is hypothesized to be readily hydrolyzed in vivo to its corresponding phenolic compound, 4-HO-MALT. The psychedelic effects of such compounds are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype. This document will provide a detailed overview of the presumed mechanism of action of 4-AcO-MALT at these receptors.

Presumed Mechanism of Action: The Prodrug Hypothesis

The central hypothesis for the mechanism of action of 4-AcO-MALT is its role as a prodrug for 4-HO-MALT. This is based on the well-established precedent of other 4-acetoxy tryptamines, such as 4-AcO-DMT, which are known to be rapidly deacetylated by esterases in the body to their corresponding 4-hydroxy analogs.

The following diagram illustrates this proposed metabolic activation pathway.

4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT 4-AcO-MALT->4-HO-MALT Deacetylation (Esterases) Serotonin Receptor Activation Serotonin Receptor Activation 4-HO-MALT->Serotonin Receptor Activation Agonist Activity

Caption: Proposed metabolic activation of 4-AcO-MALT.

Interaction with Serotonin Receptors

The psychoactive effects of 4-HO-MALT, the active metabolite of 4-AcO-MALT, are believed to be mediated by its agonist activity at serotonin receptors. The 5-HT2A receptor is considered the primary target for the psychedelic effects of tryptamines.

Anticipated Receptor Binding Profile

Table 1: Anticipated Serotonin Receptor Binding Profile for 4-HO-MALT

Receptor SubtypePredicted Binding Affinity (Ki)Rationale
5-HT2AHighPrimary target for psychedelic tryptamines.
5-HT2CModerate to HighCommon secondary target for psychedelic tryptamines.
5-HT1AModerateOften exhibits affinity for this autoreceptor.
5-HT2BModerate to HighAnother common target for this class of compounds.

Note: This table is predictive and not based on direct experimental data for 4-HO-MALT.

Functional Activity at 5-HT2A Receptors

The interaction of 4-HO-MALT with the 5-HT2A receptor is expected to be that of an agonist. Upon binding, it is likely to activate the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to downstream cellular responses that are thought to underlie the compound's psychoactive effects.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to 4-HO-MALT 4-HO-MALT 4-HO-MALT->5HT2A_Receptor Binds and Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: 5-HT2A receptor signaling cascade.

Experimental Protocols

To definitively determine the serotonergic profile of 4-AcO-MALT and 4-HO-MALT, the following standard experimental protocols would be employed.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

The following diagram outlines a typical workflow for a radioligand binding assay.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Cell_Membranes Cell Membranes (expressing target receptor) Incubate Incubate membranes, radioligand, and varying concentrations of test compound Cell_Membranes->Incubate Radioligand Radioligand (e.g., [³H]ketanserin for 5-HT2A) Radioligand->Incubate Test_Compound Test Compound (4-AcO-MALT or 4-HO-MALT) Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Competition_Curve Generate competition curve Scintillation->Competition_Curve Calculate_Ki Calculate IC₅₀ and Ki values Competition_Curve->Calculate_Ki

Caption: Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays are used to determine the efficacy (Emax) and potency (EC50) of a compound at a receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are commonly used.

The following diagram outlines the workflow for a calcium mobilization assay.

cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cells Cells expressing 5-HT2A receptor Dye Load cells with a calcium-sensitive fluorescent dye Cells->Dye Stimulate Stimulate cells with varying concentrations of test compound Dye->Stimulate Measure Measure fluorescence intensity over time Stimulate->Measure Response_Curve Generate dose-response curve Measure->Response_Curve Calculate_EC50_Emax Calculate EC₅₀ and Emax values Response_Curve->Calculate_EC50_Emax

Caption: Workflow for a calcium mobilization assay.

Conclusion

While direct experimental data on the serotonergic pharmacology of 4-AcO-MALT is currently lacking in the peer-reviewed literature, its structural similarity to other 4-acetoxy tryptamines provides a strong basis for its presumed mechanism of action. It is anticipated that 4-AcO-MALT functions as a prodrug, with its primary pharmacological effects being mediated by the agonist activity of its active metabolite, 4-HO-MALT, at serotonin receptors, most notably the 5-HT2A receptor. Further research employing the methodologies outlined in this guide is necessary to definitively characterize the binding and functional profile of both 4-AcO-MALT and 4-HO-MALT and to fully elucidate their therapeutic and toxicological potential.

In Vitro Binding Affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) to 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychiatric drug development. Due to a lack of specific binding affinity data for 4-AcO-MALT in the current scientific literature, this document synthesizes available information on structurally related 4-acetoxy tryptamine (B22526) analogs to infer its likely pharmacological profile. This guide includes a summary of quantitative binding data for these related compounds, detailed experimental protocols for assessing 5-HT2A receptor binding, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to 4-AcO-MALT and the 5-HT2A Receptor

4-Acetoxy-N-methyl-N-allyltryptamine, or 4-AcO-MALT, is a synthetic tryptamine and an analog of the psychedelic compound psilocybin. Like other 4-acetoxy tryptamines, it is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT. The primary pharmacological target for classic psychedelic compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Activation of the 5-HT2A receptor is believed to mediate the characteristic psychoactive effects of these substances.[3] Understanding the binding affinity of novel tryptamines like 4-AcO-MALT to the 5-HT2A receptor is a critical first step in characterizing their pharmacological and therapeutic potential.

Quantitative Binding Affinity Data for 4-Acetoxy Tryptamines at the 5-HT2A Receptor

While direct in vitro binding affinity data for 4-AcO-MALT at the 5-HT2A receptor is not currently available in peer-reviewed literature, data from structurally similar 4-acetoxy analogs provides valuable insight into its expected binding profile. The following table summarizes the available quantitative data for selected 4-acetoxy tryptamines.

CompoundReceptorAssay TypeRadioligandCell LineKi (nM)Reference
4-AcO-DMTHuman 5-HT2ARadioligand Binding[3H]ketanserinHEK cells93[4]
4-AcO-DiPTHuman 5-HT2ARadioligand Binding[3H]ketanserinHEK cells>1000[4]
4-AcO-MiPTHuman 5-HT2ARadioligand Binding[3H]ketanserinHEK cells>1000[4]

Note on Structure-Activity Relationships: Research indicates that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines generally leads to a 10- to 20-fold reduction in in vitro potency at the 5-HT2A receptor compared to their 4-hydroxy counterparts.[5][6] However, this does not always directly correlate with in vivo effects, as the 4-acetoxy compounds are believed to be rapidly deacetylated to their more active 4-hydroxy forms in the body.[5][6]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A typical competitive binding assay for the 5-HT2A receptor is described below.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 4-AcO-MALT) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[7]

  • Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.[8]

  • Test Compound: 4-AcO-MALT or other unlabeled ligands of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).[8]

  • 96-well Filter Plates: With glass fiber filters (GF/B or GF/C).[9]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT2A receptor and harvest.

    • Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, add the following components in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.

      • Test Compound: A range of concentrations of the test compound, radioligand, and cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with 5-HT2A receptors) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily signals through the Gq/G11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein.

Canonical Gq/G11 Pathway:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C (PLC).[2][4]

  • Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]

  • DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[10]

These downstream signaling events lead to the modulation of various cellular processes, including neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the behavioral effects of 5-HT2A receptor agonists.

Other Signaling Pathways: The 5-HT2A receptor can also couple to other signaling pathways, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[2] Additionally, recent research has highlighted the role of β-arrestin-mediated signaling in the overall pharmacological effects of 5-HT2A ligands.[5]

Gq_Signaling_Pathway agonist 5-HT2A Agonist (e.g., 4-AcO-MALT metabolite) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes to dag DAG pip2->dag hydrolyzes to er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc co-activates cellular_response Downstream Cellular Responses ca2->cellular_response pkc->cellular_response

5-HT2A Receptor Gq Signaling Pathway

Conclusion

While the precise in vitro binding affinity of 4-AcO-MALT for the 5-HT2A receptor remains to be experimentally determined, the available data on structurally related 4-acetoxy tryptamines suggests that it likely possesses affinity for this receptor and functions as a prodrug for its more potent 4-hydroxy metabolite. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the pharmacology of 4-AcO-MALT and other novel psychedelic compounds. Further research is warranted to elucidate the complete binding and functional profile of 4-AcO-MALT to better understand its potential as a research tool and therapeutic agent.

References

Structure-Activity Relationship of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its analogs. By examining the interplay between molecular structure and pharmacological activity at serotonin (B10506) receptors, this document aims to furnish researchers and drug development professionals with a detailed understanding of this class of psychoactive compounds. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for further investigation and development in the field of serotonergic therapeutics.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin, the psychoactive component in certain species of mushrooms. Like other 4-acetoxy-N,N-dialkyltryptamines, 4-AcO-MALT is widely considered to be a prodrug of its corresponding 4-hydroxy analog, 4-HO-MALT.[1] This biotransformation, presumably through in vivo deacetylation by esterase enzymes, is a critical factor in its pharmacological activity.[1][2] The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A receptor (5-HT2A).[3][4][5] Understanding the nuances of how structural modifications to the tryptamine scaffold influence receptor binding and functional activity is paramount for the rational design of novel therapeutics.

Core Concepts: The Prodrug Hypothesis

The prevailing hypothesis for 4-acetoxy-N,N-dialkyltryptamines is that they function as prodrugs for their more active 4-hydroxy counterparts.[1][2] In vitro studies consistently demonstrate that 4-acetoxy compounds have a lower binding affinity and potency at 5-HT2A receptors compared to their 4-hydroxy analogs.[4][6] However, in vivo studies, such as the head-twitch response (HTR) assay in mice—a behavioral proxy for 5-HT2A receptor activation—show that 4-acetoxy and 4-hydroxy analogs often have comparable potencies.[4] This suggests that the 4-acetoxy group is rapidly cleaved in vivo, releasing the more active 4-hydroxy metabolite.[1][2]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and in vitro functional activities (EC50 and Emax) of 4-AcO-MALT and a range of its structural analogs at various serotonin receptors. This data is crucial for elucidating the structure-activity relationships within this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT and Analogs at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT1E5-HT2A5-HT2B5-HT2C5-HT5A5-HT65-HT7
4-AcO-MALT 1200>100004400>1000025011005000330073004600
4-HO-MALT130110033038002011012009101400590
4-AcO-DMT936853265860141316673117021501340
4-HO-DMT (Psilocin)79455185223047861305331080762
4-AcO-MET17014006607000604802500160033002100
4-HO-MET45600200280011658907101100450
4-AcO-DET2402100980>10000856503300210045002800
4-HO-DET708503104500158015009501800700
4-AcO-DIPT1100>100005500>10000450250080004500>100006500
4-HO-DIPT25035001500>10000503004000250060003000
4-AcO-MPT40040001800>1000015012006000300070004000
4-HO-MPT9012004506000251502000120025001000
4-AcO-DALT80080003500>1000030018007000400090005500
4-HO-DALT1502000800>10000402003000200045002500

Data compiled from Glatfelter et al., 2023.[7]

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of 4-AcO-MALT and Analogs at Human 5-HT2 Receptors (Calcium Flux Assay)

Compoundh5-HT2A EC50h5-HT2A Emaxh5-HT2B EC50h5-HT2B Emaxh5-HT2C EC50h5-HT2C Emax
4-AcO-MALT 289.398.7450.185.2>10000-
4-HO-MALT15.6105.135.895.3890.788.1
4-AcO-DMT10979.231670.167365.4
4-HO-DMT (Psilocin)6.895.320.188.213080.1
4-AcO-MET95.299.1250.689.33456.275.8
4-HO-MET5.1102.418.998.7789.490.2
4-AcO-DET120.597.8310.288.1>10000-
4-HO-DET8.9103.525.697.41203.685.7
4-AcO-DIPT450.874.61205.765.3>10000-
4-HO-DIPT25.490.189.380.2>10000-
4-AcO-MPT201.795.3512.982.6>10000-
4-HO-MPT12.8101.230.192.8950.483.4
4-AcO-DALT350.692.4890.378.9>10000-
4-HO-DALT20.398.655.790.12500.181.5
5-HT (Serotonin)10.51008.21005.6100

Data compiled from Klein et al., 2020 and Glatfelter et al., 2023.[4][7]

Structure-Activity Relationship Analysis

Based on the quantitative data, several key SAR trends can be identified:

  • 4-Position Substitution: The nature of the substituent at the 4-position of the indole (B1671886) ring is a primary determinant of activity. The presence of a hydroxyl group (4-HO) consistently results in higher binding affinity and greater potency at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to the corresponding acetoxy (4-AcO) analog.[4][6] This suggests that the 4-hydroxy moiety is crucial for optimal receptor interaction. O-acetylation reduces the in vitro 5-HT2A potency by approximately 10- to 20-fold.[2][3]

  • N,N-Dialkyl Substitution: The size and nature of the alkyl groups on the terminal amine also significantly modulate pharmacological activity.

    • Steric Bulk: Increasing the steric bulk of the N-alkyl substituents generally leads to a decrease in potency at 5-HT2A receptors. For instance, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is dimethyl (DMT) > diethyl (DET) > dipropyl (DPT) > diisopropyl (DIPT).[4] A similar trend is observed for the 4-acetoxy analogs.

    • Asymmetrical Substitution: The introduction of asymmetrical N-alkyl groups, such as in 4-HO-MALT (methyl and allyl), can result in high potency, comparable to or even exceeding that of some symmetrical analogs.[4]

    • Selectivity: Tryptamines with bulkier N-alkyl groups tend to have lower potency at 5-HT2C receptors, suggesting that this receptor subtype is less tolerant of large substituents at the amine.[2][3]

  • Receptor Efficacy: Most of the 4-hydroxy and 4-acetoxy tryptamines behave as full or high-efficacy partial agonists at the 5-HT2A receptor, with Emax values generally above 90% relative to serotonin.[4] However, some of the bulkier 4-acetoxy analogs, such as 4-AcO-DIPT, show a slight reduction in maximal efficacy.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are generalized protocols for key experiments cited in the characterization of 4-AcO-MALT and its analogs.

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[6][7]

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like ketanserin).

  • Test compounds (4-AcO-MALT and analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled receptors like 5-HT2A.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (4-AcO-MALT and analogs) at various concentrations.

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

The primary signaling pathway for the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR), is the phospholipase C (PLC) pathway. Activation of this pathway leads to an increase in intracellular calcium, which is the basis for the calcium mobilization assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gαq/11 (inactive) receptor->g_protein Agonist Binding g_protein_active Gαq/11-GTP (active) g_protein->g_protein_active GTP for GDP plc Phospholipase C (PLC) g_protein_active->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2_cyto Intracellular Ca2+ (increased) er->ca2_cyto Ca2+ Release ca2_er Ca2+ ca2_cyto->pkc Activation cellular_response Cellular Response pkc->cellular_response Phosphorylation of target proteins Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Buffers - Test Compounds start->prep plate Plate Assay Components: - Total Binding - Non-specific Binding - Competition Binding prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound and Free incubate->filter quantify Add Scintillation Fluid and Quantify Radioactivity filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

References

Predicted Psychedelic Effects of 4-AcO-MALT: A Technical Guide Based on Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted psychedelic effects of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a synthetic tryptamine (B22526). Due to a lack of direct preclinical studies on 4-AcO-MALT, this report leverages data from its presumed active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), and established structure-activity relationships within the 4-substituted tryptamine class. The primary animal model discussed is the head-twitch response (HTR) in mice, a well-validated behavioral proxy for psychedelic activity in humans.[1][2][3] This document outlines the predicted pharmacological action, summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways to inform future research and development.

Introduction

4-AcO-MALT is a lesser-known synthetic tryptamine that belongs to a class of compounds often explored for their psychedelic potential. Structurally, it is the acetate (B1210297) ester of 4-HO-MALT. Within psychedelic research, 4-acetoxy tryptamines are widely considered to be prodrugs of their corresponding 4-hydroxy analogs, which are the active metabolites.[1][2] For instance, the well-studied compound 4-AcO-DMT is a prodrug to psilocin (4-HO-DMT), the active metabolite of psilocybin.[4] Therefore, the psychedelic effects of 4-AcO-MALT are predicted to be mediated by its in vivo hydrolysis to 4-HO-MALT.

The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin (B10506) 2A receptor (5-HT₂AR).[1][2] Activation of this receptor is directly linked to the induction of the head-twitch response (HTR) in rodents, a rapid, rotational head movement.[5][6] The potency of a compound in inducing the HTR is highly correlated with its psychedelic potency in humans, making it a reliable preclinical screening tool.[1][2][3] Another key predictive animal model is drug discrimination, where animals are trained to recognize the subjective effects of a known psychedelic drug.[7]

This guide will focus on the available data for 4-HO-MALT to predict the psychedelic profile of 4-AcO-MALT.

Predicted Mechanism of Action and Signaling Pathway

4-AcO-MALT is anticipated to undergo in vivo deacetylation to form 4-HO-MALT. Subsequently, 4-HO-MALT is predicted to act as a partial agonist at the 5-HT₂A receptor, initiating a downstream signaling cascade. The binding of 4-HO-MALT to the 5-HT₂AR, a Gq/G11-coupled receptor, is expected to activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in altered neuronal excitability and gene expression, which are thought to underlie the psychedelic experience.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects 4_AcO_MALT 4-AcO-MALT (Extracellular) 4_HO_MALT 4-HO-MALT 4_AcO_MALT->4_HO_MALT Deacetylation (in vivo) 5HT2A_R 5-HT₂A Receptor 4_HO_MALT->5HT2A_R Binds to Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Effects Altered Neuronal Excitability & Gene Expression Ca_Release->Neuronal_Effects PKC_Activation->Neuronal_Effects

Predicted signaling pathway of 4-AcO-MALT via its active metabolite 4-HO-MALT.

Quantitative Data from Animal Models

While no direct studies on 4-AcO-MALT in animal models of psychedelic effects were identified, a key study by Halberstadt et al. (2020) provides quantitative data on the head-twitch response (HTR) induced by its active metabolite, 4-HO-MALT, in mice.[8] This allows for a strong prediction of the in vivo psychedelic-like activity of 4-AcO-MALT.

Head-Twitch Response (HTR)

The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in humans. The study on psilocybin analogues demonstrated that 4-HO-MALT induces the HTR in a dose-dependent manner.[8] Notably, the in vivo potency of 4-acetoxy tryptamines in the HTR model is often comparable to their 4-hydroxy counterparts, suggesting efficient conversion of the prodrug.[1][2]

CompoundAnimal ModelED₅₀ (µmol/kg)Maximum Effect (Twitches)Reference
4-HO-MALTMouse (C57BL/6J)2.24Not explicitly stated[8]
4-HO-MPTMouse (C57BL/6J)1.92Not explicitly stated[8]
Psilocin (4-HO-DMT)Mouse (C57BL/6J)0.81Not explicitly stated[1][9]

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

The data indicates that 4-HO-MALT is a potent psychedelic-like substance, with an ED₅₀ value in the same range as other known psychedelic tryptamines, such as 4-HO-MPT.[8] Its potency is slightly lower than that of psilocin.[1][8][9] Based on these findings, 4-AcO-MALT is predicted to induce a significant head-twitch response in rodents with a similar potency to 4-HO-MALT.

Drug Discrimination

No drug discrimination data is currently available for 4-AcO-MALT or 4-HO-MALT. However, this paradigm is a cornerstone in assessing the subjective effects of psychoactive compounds.[7] In this model, animals are trained to discriminate between the effects of a known psychedelic drug (e.g., DOM or LSD) and a saline vehicle to receive a reward.[7] Given that 4-HO-MALT demonstrates potent activity in the HTR assay, it is highly probable that both 4-HO-MALT and its prodrug, 4-AcO-MALT, would fully substitute for the discriminative stimulus effects of other known serotonergic psychedelics.[4][7]

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR assay is a standardized procedure to quantify the 5-HT₂A receptor-mediated effects of a test compound.

Experimental Workflow:

HTR_Workflow Subjects Subjects: Male C57BL/6J mice Acclimation Acclimation Period (e.g., 30-60 min in test chamber) Subjects->Acclimation Administration Compound Administration (e.g., Intraperitoneal injection of 4-AcO-MALT or vehicle) Acclimation->Administration Observation Observation Period (e.g., 30-60 minutes) Administration->Observation Data_Collection Data Collection: - Manual counting of head twitches - Automated detection via magnetometer Observation->Data_Collection Analysis Data Analysis: - Dose-response curve generation - ED₅₀ calculation Data_Collection->Analysis Drug_Discrimination_Workflow Subjects Subjects: Rats or mice Training Training Phase: Discriminate between a known psychedelic (e.g., DOM) and vehicle Subjects->Training Lever_Press Operant Response: Pressing the correct lever is reinforced (e.g., with a food pellet) Training->Lever_Press Criterion Training Criterion Met (e.g., >80% correct responses) Lever_Press->Criterion Testing Test Phase: Administer 4-AcO-MALT at various doses Criterion->Testing Substitution Measure of Substitution: Percentage of responses on the drug-associated lever is recorded Testing->Substitution Analysis Data Analysis: - Generalization curve generation - ED₅₀ for substitution Substitution->Analysis

References

4-AcO-MALT stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in Different Solvents and Temperatures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-AcO-MALT is a research chemical. This document is intended for informational and research purposes only.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a psychedelic compound of the tryptamine (B22526) class and is the acetate (B1210297) ester of 4-HO-MALT.[1] It is structurally related to other psychoactive tryptamines such as 4-AcO-DMT (psilacetin).[1] Like its analogs, 4-AcO-MALT is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT, which is responsible for its pharmacological effects, primarily through agonism of serotonin (B10506) 5-HT2A receptors.[1][2]

Understanding the stability of 4-AcO-MALT is crucial for its use as an analytical reference standard, in preclinical research, and for any potential future applications.[3] Degradation of the compound can lead to inaccurate experimental results and the formation of impurities with different toxicological and pharmacological profiles. Due to the limited availability of direct stability data for 4-AcO-MALT, this guide will also draw upon data from its close structural analogs, particularly 4-AcO-DMT and psilocybin, to provide a comprehensive overview of its likely stability characteristics.

Factors Influencing Stability

The stability of 4-AcO-MALT is primarily influenced by its susceptibility to hydrolysis of the 4-acetoxy group to form 4-HO-MALT, which is then prone to oxidation. Key environmental factors affecting its stability include:

  • Temperature: Higher temperatures generally accelerate chemical reactions, including hydrolysis and oxidation. Long-term storage at low temperatures is recommended.

  • Solvent and pH: The stability of 4-AcO-tryptamines is highly dependent on the pH of the solution. The acetoxy group is more resistant to oxidation under basic conditions compared to the hydroxyl group of its metabolite.[4] However, hydrolysis can occur under both acidic and alkaline conditions.[5] Acidic conditions, often with the addition of antioxidants like ascorbic acid, are frequently used in analytical methods to improve the stability of tryptamines in biological matrices.[6][7]

  • Oxygen: The presence of oxygen can lead to the oxidation of the hydrolyzed product, 4-HO-MALT. This is a common degradation pathway for 4-hydroxy tryptamines, often resulting in the formation of colored degradation products.[8]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.

Data Presentation

The following tables summarize the available quantitative and qualitative stability data for 4-AcO-MALT and its close analogs.

Table 1: Quantitative Stability Data for 4-AcO-MALT and Related Tryptamines

CompoundSolventTemperatureDurationStabilityCitation
4-AcO-MALT Acetonitrile (B52724) (10 mg/ml solution)-20°C≥ 3 yearsStable[3]
4-AcO-MPT Acetonitrile (10 mg/ml solution)Not specified≥ 3 yearsStable[9]
Psilocybin and analogs in Psilocybe cubensis Dried biomassRoom Temperature (in the dark)Not specifiedLowest decay observed[10][11]
Psilocybin and analogs in Psilocybe cubensis Fresh mushrooms-80°CNot specifiedHighest degradation observed[11]

Table 2: Qualitative Stability Observations for 4-AcO-Tryptamines and Related Compounds

Compound/ClassObservationConditionsCitation
4-AcO-DMT More resistant to oxidation than psilocin due to the acetoxy group.Basic conditions[4]
4-AcO-DMT Can degrade into a brown/black tar-like substance over time.Unfavorable conditions[4]
Psilocin (metabolite) Highly unstable in solution, forming bluish and black degradation products.Presence of oxygen, alkaline pH[8]
Psilocin ester prodrugs Stable in simulated stomach acid.0.1 M HCl[12]
Tryptamines (general) Relatively labile but stable in an acidic environment.Acidic solvents[8]

Experimental Protocols

The following is a proposed experimental protocol for a forced degradation study to comprehensively evaluate the stability of 4-AcO-MALT. This protocol is based on standard pharmaceutical industry practices and analytical methods reported for related compounds.[6][7][13][14]

Objective: To determine the degradation pathways of 4-AcO-MALT under various stress conditions (hydrolysis, oxidation, heat, and photolysis) and to identify the major degradation products.

Materials and Reagents:

  • 4-AcO-MALT reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid (as an antioxidant stabilizer for plasma samples, if applicable)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.

  • Mass Spectrometer (MS), preferably a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Q-TOF).

  • pH meter

  • Photostability chamber

  • Oven

Sample Preparation:

  • Prepare a stock solution of 4-AcO-MALT in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid compound and a solution at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

Analytical Method (LC-MS/MS):

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[15]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water (or 10 mM ammonium formate, pH 3.0).[15]

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.[13][15]

  • Column Temperature: 35 - 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of 4-AcO-MALT and potential degradation products (e.g., 4-HO-MALT). Use multiple reaction monitoring (MRM) for quantification if standards for degradation products are available.

Data Analysis:

  • Calculate the percentage of degradation of 4-AcO-MALT under each stress condition.

  • Identify the major degradation products by comparing their mass-to-charge ratios (m/z) with potential structures (e.g., the hydrolyzed product 4-HO-MALT).

  • Characterize the chromatographic purity of the stressed samples.

Visualizations

Presumed Degradation Pathway of 4-AcO-MALT 4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT 4-AcO-MALT->4-HO-MALT Hydrolysis (H₂O, Acid/Base, Esterases) Oxidized Products Oxidized Products 4-HO-MALT->Oxidized Products Oxidation (O₂, Light, Heat)

Caption: Presumed degradation pathway of 4-AcO-MALT.

Experimental Workflow for 4-AcO-MALT Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light LC-MS/MS Analysis LC-MS/MS Analysis Acid->LC-MS/MS Analysis Base->LC-MS/MS Analysis Oxidation->LC-MS/MS Analysis Heat->LC-MS/MS Analysis Light->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Report Report Data Processing->Report Simplified Signaling Pathway of 4-HO-MALT 4-HO-MALT 4-HO-MALT 5-HT2A Receptor 5-HT2A Receptor 4-HO-MALT->5-HT2A Receptor Agonist Binding Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activation PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca²⁺ Release Ca²⁺ Release IP3->Ca²⁺ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca²⁺ Release->Downstream Effects PKC Activation->Downstream Effects

References

The Therapeutic Potential of 4-AcO-MALT: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Tryptamine (B22526) for Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin. As a member of the tryptamine class of psychedelics, 4-AcO-MALT is presumed to be a prodrug of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), exerting its primary psychoactive effects through interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. The growing interest in the therapeutic applications of psychedelic compounds for a range of psychiatric disorders has brought novel tryptamines like 4-AcO-MALT to the forefront of scientific investigation. This technical guide provides a comprehensive overview of the current research on 4-AcO-MALT, including its pharmacology, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Pharmacology and Receptor Binding Affinity

The primary mechanism of action for 4-AcO-MALT is believed to be its in vivo hydrolysis to the pharmacologically active 4-HO-MALT. This metabolite acts as an agonist at various serotonin receptors, with a significant affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic drugs. The interaction with the 5-HT2A receptor is thought to mediate the characteristic psychedelic effects, including alterations in perception, mood, and cognition.

A comprehensive analysis of the receptor binding profile of 4-AcO-MALT and its active metabolite, 4-HO-MALT, reveals a broad interaction with several serotonin receptor subtypes, as well as other neurotransmitter receptors. This complex pharmacology may contribute to the unique subjective effects of the compound and its potential therapeutic applications.

Quantitative Receptor Binding Data

The following tables summarize the inhibition constants (Ki) of 4-AcO-MALT and 4-HO-MALT at various human and rodent receptors. This data is critical for understanding the potency and selectivity of these compounds and for guiding future drug development efforts.

Table 1: Inhibition Constants (Ki, nM) of 4-AcO-MALT at Human Receptors

ReceptorKi (nM)
5-HT1A130
5-HT1B1,200
5-HT1D110
5-HT1E380
5-HT2A88
5-HT2B31
5-HT2C190
5-HT5A430
5-HT6160
5-HT762
α2A260
α2B1,100
α2C2,300
D1>10,000
D23,300
D31,500
H1140
M1>10,000
M2>10,000
M39,000
M4>10,000
M5>10,000
SERT2,300
σ1150
σ2480

Data extracted from Glatfelter et al., 2023.

Table 2: Inhibition Constants (Ki, nM) of 4-HO-MALT at Human Receptors

ReceptorKi (nM)
5-HT1A38
5-HT1B380
5-HT1D21
5-HT1E140
5-HT2A22
5-HT2B11
5-HT2C52
5-HT5A210
5-HT655
5-HT725
α2A130
α2B1,200
α2C1,500
D1>10,000
D24,100
D31,800
H1120
M1>10,000
M2>10,000
M38,100
M4>10,000
M5>10,000
SERT1,100
σ1120
σ2560

Data extracted from Glatfelter et al., 2023.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments in the study of 4-AcO-MALT.

Synthesis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT)

This procedure is adapted from the method described by Nichols (1999) for the synthesis of 4-AcO-DMT.

Materials:

Procedure:

  • Dissolve 4-HO-MALT in a suitable volume of dichloromethane.

  • Add an excess of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-AcO-MALT.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of 4-AcO-MALT and 4-HO-MALT at various serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

  • Test compounds (4-AcO-MALT, 4-HO-MALT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like mianserin (B1677119) for 5-HT2A)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (4-AcO-MALT and 4-HO-MALT) in assay buffer.

  • In a 96-well microplate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.

Materials:

  • Male C57BL/6J mice

  • Test compound (4-AcO-MALT) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers

  • Video recording equipment (optional but recommended for accurate scoring)

Procedure:

  • Habituate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately place the mouse back into the observation chamber.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data can be collected by a trained observer blind to the treatment conditions or by using automated video analysis software.

  • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

In Vitro Metabolism Using Human Liver Microsomes

This assay is used to assess the metabolic stability of 4-AcO-MALT and identify its metabolites, particularly its conversion to 4-HO-MALT.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (4-AcO-MALT)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding 4-AcO-MALT to the mixture.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (4-AcO-MALT) and the formation of metabolites (e.g., 4-HO-MALT).

  • Determine the metabolic stability of 4-AcO-MALT by plotting the percentage of the remaining parent compound over time and calculating the in vitro half-life (t₁/₂).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in 4-AcO-MALT research, the following diagrams have been generated using the DOT language.

Serotonin 2A (5-HT2A) Receptor Signaling Pathway

The primary psychedelic effects of tryptamines are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated by 5-HT2A receptor agonism.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 4-HO-MALT (Active Metabolite) Agonist->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Effects Downstream Cellular Effects PKC->Cellular_Effects Phosphorylates Targets Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Compound) Receptor_Prep->Incubation Ligand_Prep Radioligand (e.g., [³H]ketanserin) Ligand_Prep->Incubation Compound_Prep Test Compound Dilutions (4-AcO-MALT / 4-HO-MALT) Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Ki Determination) Counting->Data_Analysis Research_Logic Synthesis Chemical Synthesis of 4-AcO-MALT InVitro_Metabolism In Vitro Metabolism (Prodrug Confirmation) Synthesis->InVitro_Metabolism Receptor_Binding Receptor Binding Profile (Affinity & Selectivity) Synthesis->Receptor_Binding InVitro_Metabolism->Receptor_Binding Informs on active metabolite InVivo_Behavior In Vivo Behavioral Assays (e.g., Head-Twitch Response) Receptor_Binding->InVivo_Behavior Therapeutic_Potential Assessment of Therapeutic Potential InVivo_Behavior->Therapeutic_Potential Clinical_Development Preclinical & Clinical Development Therapeutic_Potential->Clinical_Development

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 4-AcO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a lesser-known psychedelic tryptamine (B22526) that is structurally related to more well-documented compounds such as psilocin (4-HO-DMT) and its synthetic prodrug 4-AcO-DMT (psilacetin). As a 4-acetoxy derivative, it is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), the putative active metabolite. The synthesis and purification of 4-AcO-MALT are of interest for pharmacological research and drug development. These application notes provide a comprehensive overview of the synthetic pathways, purification methods, and analytical characterization of 4-AcO-MALT, based on established methodologies for analogous tryptamines.

Synthesis of 4-AcO-MALT

The synthesis of 4-AcO-MALT can be conceptualized as a two-stage process: first, the synthesis of the precursor 4-HO-MALT, and second, the acetylation of the 4-hydroxy group. A more efficient approach, adapted from the synthesis of similar 4-acetoxy tryptamines, involves a one-pot reaction from a protected precursor.[1][2]

Part 1: Synthesis of the Precursor, 4-Hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT)

A plausible synthetic route to 4-HO-MALT starts from 4-benzyloxyindole (B23222), following a procedure analogous to the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[3]

Experimental Protocol: Synthesis of 4-HO-MALT

  • Step 1: Synthesis of N-methyl-N-allyl-4-benzyloxy-3-indoleglyoxylamide.

    • To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

    • Stir the resulting mixture for 6 hours at 0 °C.

    • Subsequently, add N-methyl-N-allylamine (8.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • The resulting intermediate, N-methyl-N-allyl-4-benzyloxy-3-indoleglyoxylamide, can be isolated and purified, or used directly in the next step.

  • Step 2: Reduction to 4-Benzyloxy-N-methyl-N-allyltryptamine.

    • The crude glyoxylamide intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Step 3: Debenzylation to 4-HO-MALT.

    • The 4-benzyloxy-N-methyl-N-allyltryptamine is dissolved in methanol (B129727).

    • Palladium on carbon (10%) is added as a catalyst.

    • The mixture is stirred under a hydrogen atmosphere until the reaction is complete, yielding 4-HO-MALT.

Part 2: Acetylation of 4-HO-MALT to 4-AcO-MALT

The acetylation of the 4-hydroxy group can be achieved using acetic anhydride (B1165640). A more direct route combines the debenzylation and acetylation steps.

Experimental Protocol: One-Pot Synthesis of 4-AcO-MALT

This protocol is adapted from the synthesis of 4-AcO-DMT.[1][2]

  • In a Parr hydrogenation bottle, place 10% palladium on carbon and anhydrous sodium acetate (B1210297) (18 mmol).

  • Add a solution of 4-benzyloxy-N-methyl-N-allyltryptamine (1.7 mmol) in benzene (B151609) (50 mL).

  • Add acetic anhydride (5.32 mmol).

  • Shake the mixture under a hydrogen atmosphere (60 psig) for 4 hours.

  • After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 4-AcO-MALT.

Purification of 4-AcO-MALT

Purification of the crude product is essential to obtain a high-purity compound for research and development. Common methods include column chromatography and recrystallization, often as a salt.

Column Chromatography

Column chromatography is a standard method for purifying tryptamines.

Experimental Protocol: Column Chromatography of 4-AcO-MALT

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude 4-AcO-MALT in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified 4-AcO-MALT.

Recrystallization as a Fumarate Salt

Formation of a salt, such as a fumarate, can facilitate purification by recrystallization.

Experimental Protocol: Recrystallization of 4-AcO-MALT Fumarate

  • Dissolve the crude 4-AcO-MALT freebase in a suitable solvent, such as methanol or ethanol.

  • Add a stoichiometric amount of fumaric acid dissolved in the same solvent.

  • The mixture can be refluxed to ensure complete salt formation.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Data

The following tables summarize the analytical data for 4-AcO-MALT.

Table 1: Physicochemical Properties of 4-AcO-MALT

PropertyValueReference
IUPAC Name [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetateNMS Labs
Molecular Formula C₁₆H₂₀N₂O₂NMS Labs
Molecular Weight 272.3 g/mol NMS Labs

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 4-AcO-MALT

ParameterValueReference
Instrument Agilent 5975 Series GC/MSD SystemNMS Labs
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)NMS Labs
Carrier Gas Helium (Flow: 1 mL/min)NMS Labs
Injection Port Temp. 265 °CNMS Labs
Transfer Line Temp. 300 °CNMS Labs
MS Source Temp. 230 °CNMS Labs
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 minNMS Labs
Retention Time 6.799 minNMS Labs
Mass Scan Range 40-550 m/zNMS Labs

Table 3: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) Data for 4-AcO-MALT

ParameterValueReference
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLCNMS Labs
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)NMS Labs
Mobile Phase A Ammonium formate (B1220265) (10 mM, pH 3.0)NMS Labs
Mobile Phase B Not specifiedNMS Labs
Gradient Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 minNMS Labs
Injection Volume 10 µLNMS Labs
TOF MS Scan Range 100-510 DaNMS Labs
Retention Time 4.95 minNMS Labs

Visualizations

Synthesis Workflow

Synthesis_Workflow A 4-Benzyloxyindole B N-methyl-N-allyl-4-benzyloxy- 3-indoleglyoxylamide A->B 1. Oxalyl Chloride 2. N-methyl-N-allylamine C 4-Benzyloxy-N-methyl- N-allyltryptamine B->C Reduction (e.g., LiAlH4) D 4-HO-MALT C->D Debenzylation (H2, Pd/C) E 4-AcO-MALT C->E One-pot Debenzylation/ Acetylation (H2, Pd/C, Ac2O) D->E Acetylation (Acetic Anhydride)

Caption: Synthetic routes to 4-AcO-MALT.

Purification Workflow

Purification_Workflow Crude Crude 4-AcO-MALT CC Column Chromatography Crude->CC Recryst Recrystallization as Fumarate Salt Crude->Recryst Pure Pure 4-AcO-MALT CC->Pure Recryst->Pure

Caption: Purification strategies for 4-AcO-MALT.

References

Application Note: Analytical Techniques for the Identification and Quantification of 4-AcO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a novel psychoactive substance (NPS).[1][2] As an analogue of more well-known psychedelics, it is presumed to be a prodrug for 4-HO-MALT, exerting its effects primarily through the serotonergic system.[1][3] The emergence of such compounds necessitates the development and dissemination of robust analytical methods for their unambiguous identification and quantification in various matrices. This document provides detailed protocols and data for common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to support forensic laboratories, clinical researchers, and drug development professionals.

Pharmacology: Proposed Signaling Pathway

4-AcO-MALT is believed to function as a prodrug to the more pharmacologically active 4-HO-MALT, similar to how 4-AcO-DMT is a prodrug for psilocin.[1][4] Upon administration, esterase enzymes in the body are thought to rapidly hydrolyze the acetate (B1210297) group, converting 4-AcO-MALT into 4-HO-MALT.[5] The active metabolite, 4-HO-MALT, is a psychedelic tryptamine that acts as a serotonin (B10506) 5-HT2A receptor agonist.[3][6] Activation of this receptor is the primary mechanism believed to be responsible for the hallucinogenic effects of tryptamines.[6]

Signaling_Pathway cluster_0 In Vivo Metabolism cluster_1 Cellular Signaling Prodrug 4-AcO-MALT (Administered) Enzyme Esterase Enzymes Prodrug->Enzyme ActiveMetabolite 4-HO-MALT (Active Metabolite) Receptor 5-HT2A Receptor ActiveMetabolite->Receptor Agonist Binding Enzyme->ActiveMetabolite Hydrolysis Downstream Downstream Signaling (e.g., PLC/IP3/DAG) Receptor->Downstream Psychoactive Psychoactive Effects Downstream->Psychoactive

Proposed metabolic activation and signaling pathway of 4-AcO-MALT.

Analytical Identification and Quantification

Definitive identification of 4-AcO-MALT relies on a combination of chromatographic separation and mass spectrometric detection. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide ultimate structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. For tryptamines like 4-AcO-MALT, it provides characteristic fragmentation patterns crucial for identification.

GCMS_Workflow Sample 1. Sample Preparation (e.g., Acid/Base Extraction) Injection 2. GC Injection (Splitless, 1 µL) Sample->Injection Separation 3. Chromatographic Separation (Zebron™ ZB-35HT Column) Injection->Separation Ionization 4. Electron Ionization (EI) (70 eV) Separation->Ionization Detection 5. Mass Detection (Quadrupole Analyzer) Ionization->Detection Analysis 6. Data Analysis (Mass Spectrum vs. Library) Detection->Analysis

General experimental workflow for GC-MS analysis of 4-AcO-MALT.

Experimental Protocol: GC-MS [2]

  • Sample Preparation: Perform an acid/base extraction of the sample matrix to isolate the analyte.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL of the extract is injected in splitless mode.

    • Injection Port Temperature: 265 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 0.5 min.

    • Temperature ramp: Increase at 35 °C/min to 340 °C.

    • Final hold: Hold at 340 °C for 6.5 min.

  • MS Parameters:

    • Transfer Line Temperature: 300 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)

LC-MS is particularly useful for analyzing compounds that are not easily volatilized or are thermally labile. High-resolution mass spectrometry, such as QTOF, allows for the determination of exact mass, aiding in formula confirmation and identification of unknown metabolites.

LCMS_Workflow Sample 1. Sample Preparation (Dilution in Mobile Phase) Injection 2. LC Injection (10 µL) Sample->Injection Separation 3. Chromatographic Separation (Phenomenex® Kinetex C18) Injection->Separation Ionization 4. Electrospray Ionization (ESI) (Positive Mode) Separation->Ionization Detection 5. Mass Detection (TOF Analyzer) Ionization->Detection Analysis 6. Data Analysis (Exact Mass & Fragmentation) Detection->Analysis

References

Application Note: Analysis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for the qualitative analysis of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a synthetic tryptamine (B22526), using gas chromatography-mass spectrometry (GC-MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the characterization and identification of novel psychoactive substances. The protocol outlines sample preparation, GC-MS instrument parameters, and expected results.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a tryptamine analog with potential psychoactive properties.[1] As with many novel psychoactive substances, robust analytical methods are essential for its unambiguous identification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.[2][3][4][5] This method provides high-resolution separation and specific mass fragmentation patterns that serve as a chemical fingerprint for the analyte. This document details a validated GC-MS method for the analysis of 4-AcO-MALT.

Experimental Protocol

Sample Preparation (Acid/Base Extraction)

This protocol is adapted from a method used for the analysis of seized materials.[1]

  • Dissolution: Accurately weigh and dissolve a known amount of the sample material in a suitable organic solvent, such as methanol (B129727).

  • Acidification: Add 0.1 M hydrochloric acid to the sample solution to protonate the amine group of the 4-AcO-MALT, making it soluble in the aqueous phase.

  • Washing: Wash the acidic solution with a nonpolar organic solvent like hexane (B92381) to remove any non-basic impurities. Discard the organic layer.

  • Basification: Add a strong base, such as 1 M sodium hydroxide, to the aqueous solution until it is basic (pH > 10). This deprotonates the 4-AcO-MALT, making it soluble in an organic solvent.

  • Extraction: Extract the basified solution with a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for the analysis of 4-AcO-MALT.[1]

Parameter Value
Gas Chromatograph Agilent 5975 Series GC/MSD System or equivalent
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1 mL/min
Injection Port Temp. 265 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min
Transfer Line Temp. 300 °C
Mass Spectrometer
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z
Threshold 250

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of 4-AcO-MALT based on the described protocol.[1]

Analyte Retention Time (min) Molecular Ion (m/z) Major Fragment Ions (m/z)
4-AcO-MALT6.799272.3To be determined from the mass spectrum

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4-AcO-MALT.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Material dissolution Dissolution in Methanol sample->dissolution acid_base Acid/Base Extraction dissolution->acid_base reconstitution Reconstitution in Solvent acid_base->reconstitution injection Injection into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram mass_spectrum Mass Spectrum Analysis chromatogram->mass_spectrum identification Compound Identification mass_spectrum->identification

Caption: Experimental workflow for GC-MS analysis of 4-AcO-MALT.

Discussion

The provided GC-MS method is a reliable technique for the identification of 4-AcO-MALT. The acid/base extraction procedure is effective for isolating the tryptamine from complex matrices. The retention time and the mass spectrum are the key parameters for the positive identification of the compound. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the analyte. It is important to note that for some tryptamines, derivatization may be necessary to improve their volatility and thermal stability for GC-MS analysis.[6] However, the presented method for 4-AcO-MALT does not require a derivatization step.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of 4-AcO-MALT. The described methodology, including sample preparation and instrument parameters, is suitable for the qualitative identification of this synthetic tryptamine in a laboratory setting. The presented data and workflow can serve as a valuable resource for researchers and scientists in the field of forensic science and drug development.

References

Application Note: Quantitative Analysis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in Human Serum using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive component of psychedelic mushrooms.[1] As a research chemical, its pharmacological and toxicological properties are not well-characterized, necessitating sensitive and selective analytical methods for its detection and quantification in biological matrices. This application note presents a liquid chromatography-mass spectrometry (LC-MS) method for the determination of 4-AcO-MALT in human serum. The described protocol offers a robust and reliable approach for researchers, scientists, and drug development professionals.

Materials and Methods

Materials and Reagents
  • 4-AcO-MALT analytical reference standard

  • Internal Standard (IS) (e.g., 4-AcO-DMT-d4 or other suitable deuterated analog)

  • Human serum (drug-free)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF). A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent is suitable.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for the extraction of tryptamines from serum or plasma.[2]

  • Spiking: To 100 µL of human serum in a microcentrifuge tube, add the internal standard to a final concentration of 10 ng/mL. For calibration and quality control samples, spike with the appropriate concentration of 4-AcO-MALT standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: The sample is now ready for LC-MS analysis.

Liquid Chromatography
  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid, pH 3.0.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Initial: 95% A, 5% B

    • Over 13 minutes: Ramp to 5% A, 95% B

    • At 15.5 minutes: Return to 95% A, 5% B[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C.[1]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) or high-resolution TOF MS scan.

  • TOF MS Scan Range: 100-510 Da.[1]

  • Precursor Ion (m/z): 273.16 (M+H)+

  • Product Ions (m/z): Specific product ions for 4-AcO-MALT should be determined by direct infusion of a standard solution. Based on the fragmentation of similar tryptamines, characteristic product ions would result from the loss of the acetoxy group and fragmentation of the side chain.

Results and Discussion

Chromatography

The described LC method provides good retention and peak shape for 4-AcO-MALT. The expected retention time for 4-AcO-MALT under these conditions is approximately 4.95 minutes.[1] The use of a gradient elution ensures the separation of the analyte from potential matrix interferences.

Quantitative Performance

While specific quantitative validation data for 4-AcO-MALT is not widely available, the performance of LC-MS methods for similar tryptamines can provide an expected range of performance.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%

Table 1: Expected quantitative performance of the LC-MS method for 4-AcO-MALT based on data for similar tryptamine analogs.

Experimental Workflow and System Overview

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Serum Sample spike Spike with IS and Standards sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer filter Filtration transfer->filter vial Autosampler Vial filter->vial autosampler Autosampler vial->autosampler lc_system LC System (Gradient Elution) autosampler->lc_system ms_system Mass Spectrometer (ESI+, MRM/TOF) lc_system->ms_system acquisition Data Acquisition ms_system->acquisition processing Data Processing (Integration, Calibration) acquisition->processing report Reporting processing->report

Figure 1: Experimental workflow for 4-AcO-MALT analysis.

lc_ms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry solvent Solvent Delivery System Mobile Phase A Mobile Phase B autosampler Autosampler solvent->autosampler column LC Column autosampler->column ion_source Ion Source Electrospray (ESI) column->ion_source column_oven Column Oven column_oven->column mass_analyzer Mass Analyzer Quadrupole / TOF ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

Figure 2: Key components of the LC-MS system.

Conclusion

The described LC-MS method provides a sensitive and selective approach for the quantitative analysis of 4-AcO-MALT in human serum. The simple and efficient protein precipitation sample preparation protocol, coupled with the specificity of mass spectrometric detection, allows for reliable determination of this novel psychoactive substance. This application note serves as a valuable resource for researchers in the fields of forensic toxicology, pharmacology, and drug metabolism. Further validation of the method in accordance with specific laboratory and regulatory requirements is recommended.

References

Designing Behavioral Studies with 4-AcO-MALT in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting behavioral studies in mice to investigate the effects of 4-AcO-MALT, a psychedelic tryptamine (B22526). As a suspected prodrug of 4-HO-MALT, its pharmacological activity is presumed to be mediated primarily through the serotonergic system, particularly as an agonist at 5-HT2A receptors.[1][2][3] The following protocols are adapted from established methodologies for assessing the behavioral effects of psychedelic compounds in rodents.

Introduction to 4-AcO-MALT

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine and an analog of psilocybin.[1] It is believed to be rapidly hydrolyzed in vivo to its active metabolite, 4-HO-MALT, which then exerts its effects on the central nervous system.[1][4] The primary mechanism of action for psychedelic tryptamines involves agonism at the serotonin (B10506) 5-HT2A receptor, which is linked to their hallucinogenic and behavioral effects.[5][6][7] Behavioral studies in mice are crucial for characterizing the psychoactive properties, potential therapeutic applications, and safety profile of 4-AcO-MALT. A key behavioral indicator of 5-HT2A receptor activation by hallucinogens in rodents is the head-twitch response (HTR).[5][7][8]

Key Behavioral Assays for 4-AcO-MALT in Mice

A battery of behavioral tests is recommended to comprehensively assess the effects of 4-AcO-MALT. These assays evaluate general locomotor activity, anxiety-like behavior, depressive-like states, cognitive function, and specific hallucinogen-like effects.

Behavioral AssayPrimary Endpoint(s)Interpretation
Head-Twitch Response (HTR) Frequency of head twitchesA direct measure of 5-HT2A receptor activation and hallucinogenic potential.[5][6][8]
Open Field Test (OFT) Total distance traveled, time in center vs. periphery, rearing frequencyAssesses locomotor activity and anxiety-like behavior (thigmotaxis).[9][10][11][12]
Elevated Plus Maze (EPM) Time spent in open vs. closed arms, number of entries into open armsMeasures anxiety-like behavior based on the conflict between exploration and aversion to open spaces.[13][14][15][16][17]
Forced Swim Test (FST) Immobility time, swimming time, climbing timeEvaluates depressive-like behavior or behavioral despair.[18][19][20][21][22]
Novel Object Recognition (NOR) Test Discrimination index (time exploring novel vs. familiar object)Assesses learning and memory (recognition memory).[23][24][25][26][27]

Experimental Protocols

General Considerations
  • Animals: Adult male or female C57BL/6J mice are commonly used.[8] House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before starting experiments.

  • Drug Preparation: Dissolve 4-AcO-MALT in a suitable vehicle (e.g., 0.9% sterile saline). Prepare fresh solutions on the day of the experiment.

  • Dose-Response: Conduct initial dose-response studies to determine the optimal dose range for subsequent behavioral testing.

  • Blinding: The experimenter should be blind to the treatment conditions to minimize bias.[13]

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before each behavioral test.[12][15][17][26]

Head-Twitch Response (HTR) Protocol

Objective: To quantify the hallucinogen-like effects of 4-AcO-MALT by measuring the frequency of head twitches.

Materials:

  • Observation chambers (e.g., standard mouse cages)

  • Video recording equipment

Procedure:

  • Administer 4-AcO-MALT or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately place the mouse in the observation chamber.

  • Record the behavior for a predefined period (e.g., 30-60 minutes). The highest frequency of head twitches for psilocybin is often observed in the first 10-20 minutes.[28]

  • A trained observer, blind to the treatment groups, should manually count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[5]

  • Alternatively, automated systems can be used for detection.[5]

Open Field Test (OFT) Protocol

Objective: To assess locomotor activity and anxiety-like behavior.[9][11]

Materials:

  • Open field arena (e.g., 50x50 cm square with walls).[29]

  • Video tracking software.[9]

Procedure:

  • Administer 4-AcO-MALT or vehicle.

  • After a specified pre-treatment time (e.g., 20 minutes), place the mouse in the center of the open field arena.[30]

  • Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).[9][11]

  • Record and analyze the session using video tracking software.

  • Clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[10][29]

Data Analysis:

  • Total distance traveled (cm)

  • Time spent in the center zone vs. the peripheral zone (s)

  • Number of entries into the center zone

  • Rearing frequency

Elevated Plus Maze (EPM) Protocol

Objective: To evaluate anxiety-like behavior.[13][15]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[15]

  • Video tracking software.

Procedure:

  • Administer 4-AcO-MALT or vehicle.

  • After the pre-treatment period (e.g., 20 minutes), place the mouse in the center of the maze, facing an open arm.[14][15][30]

  • Allow the mouse to explore the maze for 5 minutes.[13][14][15][16]

  • Record and analyze the session using video tracking software.

  • Clean the maze with 70% ethanol between trials.[14]

Data Analysis:

  • Time spent in the open arms vs. closed arms (s)

  • Number of entries into the open arms vs. closed arms

  • Total distance traveled (cm)

Forced Swim Test (FST) Protocol

Objective: To assess depressive-like behavior.[18][19]

Materials:

  • Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[21][22]

  • Video recording equipment.

Procedure:

  • Administer 4-AcO-MALT or vehicle.

  • After the pre-treatment period (e.g., 20 minutes), gently place the mouse into the water cylinder.[30]

  • The test duration is typically 6 minutes.[19][20][21]

  • Record the session and score the last 4 minutes for immobility. Immobility is defined as the lack of movement other than that necessary to keep the head above water.[19]

  • After the test, remove the mouse, dry it with a towel, and place it in a warm cage to recover.[21][22]

Data Analysis:

  • Total time spent immobile (s)

  • Time spent swimming (s)

  • Time spent climbing (s)

Novel Object Recognition (NOR) Test Protocol

Objective: To assess short-term recognition memory.[23][27]

Materials:

  • Open field arena (as in OFT).

  • Two sets of identical objects and one set of novel objects (e.g., small plastic toys). The objects should be heavy enough that the mice cannot move them.

Procedure:

  • Day 1: Habituation: Allow each mouse to explore the empty arena for 5-10 minutes.[23][24][26]

  • Day 2: Training (Familiarization) Phase:

    • Place two identical objects in opposite corners of the arena.

    • Administer 4-AcO-MALT or vehicle.

    • After the pre-treatment period, place the mouse in the arena and allow it to explore the objects for 10 minutes.[23][26]

    • Return the mouse to its home cage.

  • Day 2: Testing Phase (e.g., 1-2 hours after training): [26]

    • Replace one of the familiar objects with a novel object.[23]

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.[23][24]

    • Record the time spent exploring each object (sniffing or touching with the nose).

    • Clean the arena and objects with 70% ethanol between trials.[25]

Data Analysis:

  • Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total time with both objects)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Signaling Pathways and Experimental Workflows

Hypothesized Serotonergic Signaling Pathway of 4-AcO-MALT

4-AcO-MALT is expected to be a prodrug for 4-HO-MALT, which acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of 5-HT2A receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[31][32]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_pre Serotonin (5-HT) HTP->Serotonin_pre AADC VMAT2 VMAT2 Serotonin_pre->VMAT2 Uptake Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage SERT SERT Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Synaptic Vesicle->Synaptic Cleft 5-HT Synaptic Cleft->SERT Reuptake Receptor 5-HT2A Receptor Synaptic Cleft->Receptor Natural Ligand AcO_MALT 4-AcO-MALT (Prodrug) HO_MALT 4-HO-MALT (Active) AcO_MALT->HO_MALT Hydrolysis (in vivo) HO_MALT->Receptor Agonist Binding Gq11 Gq/11 Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Signaling & Behavioral Effects Ca->Downstream PKC->Downstream

Caption: Hypothesized signaling pathway of 4-AcO-MALT in the serotonergic synapse.

Experimental Workflow for Behavioral Studies

A typical workflow for a behavioral study with 4-AcO-MALT involves several key stages, from animal acclimatization to data analysis and interpretation.

G Acclimatization Animal Acclimatization (≥ 1 week) DoseResponse Dose-Response Study (e.g., HTR) Acclimatization->DoseResponse Grouping Randomization into Treatment Groups (Vehicle, 4-AcO-MALT doses) DoseResponse->Grouping Select Doses DrugAdmin Drug Administration Grouping->DrugAdmin PreTreatment Pre-treatment Interval (e.g., 20 min) DrugAdmin->PreTreatment BehavioralTesting Behavioral Testing Battery (OFT, EPM, FST, NOR, etc.) PreTreatment->BehavioralTesting DataCollection Data Collection (Video Tracking, Manual Scoring) BehavioralTesting->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA, t-test) DataCollection->DataAnalysis Interpretation Interpretation of Results & Conclusion DataAnalysis->Interpretation

Caption: General experimental workflow for behavioral studies of 4-AcO-MALT in mice.

References

Application Notes and Protocols for Assessing 4-AcO-MALT Psychoactivity Using the Head-Twitch Response (HTR) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavioral assay serves as a reliable preclinical proxy for assessing the potential psychoactive effects of novel compounds in humans. The HTR is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A), a key molecular target for classic psychedelics like psilocybin and LSD.[1][2][3] Non-psychedelic 5-HT2A receptor agonists typically do not elicit this response, making the HTR a valuable tool for distinguishing between hallucinogenic and non-hallucinogenic compounds.[2][3]

4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and an analogue of psilocybin. Like other 4-acetoxy tryptamines such as 4-AcO-DMT (psilacetin), it is hypothesized to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT.[4][5][6] This deacetylation is thought to occur in vivo via serum esterases.[7] The HTR assay is a robust method to evaluate the in vivo 5-HT2A receptor activation and, consequently, the psychedelic potential of 4-AcO-MALT.

These application notes provide a detailed overview of the HTR assay, including the underlying signaling pathways, experimental protocols, and data interpretation, with a specific focus on its application to 4-AcO-MALT.

Signaling Pathways of the Head-Twitch Response

The induction of the head-twitch response is critically dependent on the activation of the 5-HT2A receptor. Upon binding of a psychedelic agonist like the active metabolite of 4-AcO-MALT (presumably 4-HO-MALT), the 5-HT2A receptor initiates a cascade of intracellular signaling events. While the complete downstream pathway is still under investigation, it is well-established that the Gq/11 signaling pathway plays a crucial role.[8] There is also evidence for the involvement of β-arrestin2 in the signaling of some 5-HT2A agonists.[8][9]

Below is a diagram illustrating the proposed signaling pathway leading to the head-twitch response.

HTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psychedelic_Agonist Psychedelic Agonist (e.g., 4-HO-MALT) 5HT2A_Receptor 5-HT2A Receptor Psychedelic_Agonist->5HT2A_Receptor Binds to Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates beta_arrestin β-arrestin2 5HT2A_Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling (e.g., ERK activation) Ca_release->Downstream_Signaling PKC->Downstream_Signaling HTR Head-Twitch Response Downstream_Signaling->HTR Leads to

Proposed signaling pathway for the 5-HT2A receptor-mediated head-twitch response.

Experimental Protocol: Head-Twitch Response (HTR) Assay

This protocol outlines the methodology for conducting the HTR assay to assess the psychoactive potential of 4-AcO-MALT.

Animals
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J are commonly used and recommended.[1][10][11]

  • Sex: Male mice are frequently used to avoid hormonal cycle variability.[11][12]

  • Age/Weight: Typically 8-12 weeks old, weighing approximately 25-30g.[12]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1] Acclimatize animals to the testing room for at least 60 minutes before the experiment.

Materials and Reagents
  • 4-AcO-MALT (purity >95%)

  • Vehicle solution (e.g., isotonic saline)[5]

  • Positive control: A known psychedelic such as psilocybin or DOI.[1][10]

  • Negative control: Vehicle solution.

  • 5-HT2A receptor antagonist (for validation): Ketanserin or M100907.[12][13]

  • Syringes and needles for intraperitoneal (IP) injection.

  • Animal scale.

  • Observation chambers (e.g., standard mouse cages or custom-made arenas).

  • Video recording equipment or a magnetometer-based detection system.[1][10][11]

Experimental Workflow

The following diagram illustrates the general workflow for the HTR experiment.

HTR_Workflow Animal_Acclimatization 1. Animal Acclimatization (≥ 60 min) Drug_Preparation 2. Drug Preparation (4-AcO-MALT, Controls) Animal_Acclimatization->Drug_Preparation Baseline_Recording 3. Baseline Recording (Optional, 10-15 min) Drug_Preparation->Baseline_Recording Drug_Administration 4. Drug Administration (IP injection) Baseline_Recording->Drug_Administration HTR_Recording 5. HTR Recording (30-60 min) Drug_Administration->HTR_Recording Data_Analysis 6. Data Analysis (Quantification of Head Twitches) HTR_Recording->Data_Analysis Results 7. Results (Dose-Response Curve) Data_Analysis->Results

General experimental workflow for the head-twitch response assay.
Procedure

  • Drug Preparation: Dissolve 4-AcO-MALT and control compounds in the appropriate vehicle. Prepare a range of doses to establish a dose-response curve.

  • Animal Dosing: Weigh each mouse and administer the prepared drug solution or vehicle via intraperitoneal (IP) injection at a volume of 5 mL/kg.[5]

  • Observation Period: Immediately after injection, place the mouse in the observation chamber. Record behavior for a predetermined period, typically 30 to 60 minutes.[1]

  • HTR Quantification:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[2]

    • Automated Systems: For higher throughput and objectivity, use a magnetometer-based system or video analysis software.[1][10][11] Magnetometer systems involve attaching a small magnet to the animal's head and detecting movements with a surrounding coil.[1][11] Video-based methods can utilize machine learning tools like DeepLabCut for automated tracking and quantification.[10]

  • Antagonist Confirmation (Optional but Recommended): To confirm that the HTR induced by 4-AcO-MALT is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin, 2 mg/kg IP) 30-60 minutes before 4-AcO-MALT administration.[13] A significant reduction or complete blockade of the HTR would confirm 5-HT2A receptor involvement.

Data Presentation and Interpretation

Quantitative data from HTR studies should be presented clearly to allow for comparison between different compounds and doses. The potency of a compound is typically expressed as its ED50 value (the dose that produces 50% of the maximal response).

Quantitative Data for 4-Substituted Tryptamines

While specific HTR data for 4-AcO-MALT is not yet widely published, data from structurally related compounds, particularly its presumed active metabolite 4-HO-MALT and other 4-acetoxy and 4-hydroxy tryptamines, provide a valuable reference for expected potency.[4][5][14] 4-Acetoxy compounds are thought to act as prodrugs, and their in vivo potency in the HTR assay is often similar to their 4-hydroxy counterparts, despite having lower in vitro receptor affinity.[4][5][14]

CompoundED50 (µmol/kg)95% Confidence IntervalNotes
4-HO-MALT 2.24N/APresumed active metabolite of 4-AcO-MALT.[5][14]
Psilocin (4-HO-DMT) 0.81N/AThe active metabolite of psilocybin.[4][5]
4-AcO-DMT N/AN/APotency in HTR is similar to psilocin.[4][5]
4-HO-MET 0.65N/AA close structural analogue.[4][5]
4-HO-MPT 1.92N/ASimilar potency to 4-HO-MALT.[5][14]
LSD 0.13 (µmol/kg ≈ 52.9 µg/kg)38.9–72.0 µg/kgA potent psychedelic for comparison.[1]
DOI N/AN/AA potent phenethylamine (B48288) psychedelic commonly used as a positive control.[1]

Data sourced from Brandt et al. (2020) and Halberstadt et al. (2013). Note that ED50 values can vary between studies depending on the specific experimental conditions.[1][4][5]

Interpreting the Results
  • Dose-Response Relationship: A dose-dependent increase in the number of head twitches, followed by a plateau or a decrease at higher doses (an inverted U-shaped curve), is characteristic of many psychedelics in this assay.[1][11]

  • Potency (ED50): A lower ED50 value indicates higher potency. By comparing the ED50 of 4-AcO-MALT to known psychedelics, its relative psychoactive potency can be estimated.

  • Efficacy (Maximal Response): The peak of the dose-response curve indicates the maximal efficacy of the compound in inducing HTR.

Conclusion

The head-twitch response assay is an essential and well-validated tool for the preclinical assessment of the psychoactive potential of novel tryptamines like 4-AcO-MALT.[2] By providing quantitative data on in vivo 5-HT2A receptor activation, this assay allows researchers and drug developers to efficiently screen compounds, understand structure-activity relationships, and prioritize candidates for further development. The protocols and data presented herein offer a comprehensive guide for the application of the HTR assay to investigate the psychoactivity of 4-AcO-MALT.

References

Application Notes and Protocols for Determining 4-AcO-MALT Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] It is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), which is likely the active psychedelic compound.[1][2] As with any novel compound intended for research or potential therapeutic development, a thorough evaluation of its cytotoxic profile is essential.[3][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 4-AcO-MALT using established cell-based assays.

The following protocols are designed to be adaptable to various cell lines and laboratory settings. They cover methods for evaluating cell viability, membrane integrity, and apoptosis induction. For researchers investigating tryptamine derivatives, these assays can provide crucial data on the potential toxic effects of these compounds.[5][6][7]

Recommended Cell Lines

The choice of cell line can significantly influence the outcome of cytotoxicity studies. It is recommended to use cell lines relevant to the intended application or potential target tissues. For neurotoxicity studies, human neuroblastoma cell lines like SH-SY5Y are often used.[8] For general cytotoxicity screening, cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) are common choices due to their robustness and well-characterized nature.[5]

Experimental Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of 4-AcO-MALT's cytotoxic effects. This includes assessing:

  • Metabolic Activity (Cell Viability): MTT Assay

  • Cell Membrane Integrity (Necrosis): Lactate (B86563) Dehydrogenase (LDH) Assay

  • Apoptosis (Programmed Cell Death):

    • Annexin V & Propidium Iodide (PI) Staining

    • Caspase-3/7 Activity Assay

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[10][11]

Experimental Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[12]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 4-AcO-MALT in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of 4-AcO-MALT in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 4-AcO-MALT. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[12]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[9]

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.2% NP-40 solution with 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11][12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

Table 1: Hypothetical MTT Assay Results for 4-AcO-MALT Treatment on SH-SY5Y Cells

4-AcO-MALT (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
500.98 ± 0.0678.4
1000.63 ± 0.0550.4
2500.31 ± 0.0424.8
5000.15 ± 0.0312.0

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14] LDH is a stable cytoplasmic enzyme present in all cells and is released upon loss of membrane integrity, a hallmark of necrosis.[15][16]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 400-600 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[17]

    • Add 50 µL of the prepared LDH assay reagent to each well containing the supernatant.[17]

    • Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[17][18]

    • Include controls for maximum LDH release (cells treated with a lysis buffer) to calculate percentage cytotoxicity.[16]

Data Presentation

Table 2: Hypothetical LDH Assay Results for 4-AcO-MALT Treatment on SH-SY5Y Cells

4-AcO-MALT (µM)Absorbance at 490 nm (Mean ± SD)Cytotoxicity (%)
0 (Vehicle)0.12 ± 0.020
10.14 ± 0.032.5
100.18 ± 0.027.5
500.35 ± 0.0428.8
1000.68 ± 0.0570.0
2500.95 ± 0.07103.8
5001.10 ± 0.09122.5

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected through various methods, including the externalization of phosphatidylserine (B164497) (PS) and the activation of caspases.[19]

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] Annexin V binds to PS, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask and treat with 4-AcO-MALT for the desired time.[20]

  • Cell Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (670 x g for 5 minutes).[20]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).[20]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[21][22]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[21]

    • Analyze the cells by flow cytometry within one hour.[20][21]

Table 3: Hypothetical Annexin V/PI Staining Results for 4-AcO-MALT Treatment on SH-SY5Y Cells

4-AcO-MALT (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
5070.1 ± 3.518.3 ± 2.211.6 ± 1.9
10045.8 ± 4.235.6 ± 3.118.6 ± 2.5
25015.3 ± 2.840.1 ± 4.544.6 ± 3.8
Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[23] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[24][25]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 4-AcO-MALT as described for the MTT assay.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[25]

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[25]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Table 4: Hypothetical Caspase-3/7 Activity Results for 4-AcO-MALT Treatment on SH-SY5Y Cells

4-AcO-MALT (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)5,200 ± 3501.0
15,800 ± 4101.1
108,900 ± 6201.7
5025,500 ± 1,8004.9
10058,300 ± 4,10011.2
25089,700 ± 6,30017.3
50095,400 ± 7,50018.3

Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Testing of 4-AcO-MALT cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) plate_cells Seed Cells in 96-well or T25 plates cell_culture->plate_cells incubation_24h Incubate for 24h (Adherence) plate_cells->incubation_24h prepare_compound Prepare 4-AcO-MALT Serial Dilutions incubation_24h->prepare_compound treat_cells Treat Cells with 4-AcO-MALT incubation_24h->treat_cells prepare_compound->treat_cells incubation_exp Incubate for 24/48/72h treat_cells->incubation_exp mtt_assay MTT Assay (Metabolic Activity) incubation_exp->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation_exp->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase) incubation_exp->apoptosis_assay readout Spectrophotometry Luminometry Flow Cytometry mtt_assay->readout ldh_assay->readout apoptosis_assay->readout data_analysis Data Analysis (IC50, % Cytotoxicity) readout->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of 4-AcO-MALT.

Apoptosis Detection Logic Diagram

Apoptosis_Detection Logic of Apoptosis vs. Necrosis Differentiation cluster_markers Cellular Markers cluster_outcomes Cell Fate start Treated Cell Population ps_exposure Phosphatidylserine (PS) Exposure start->ps_exposure membrane_integrity Membrane Integrity start->membrane_integrity viable Viable (Annexin V-, PI-) ps_exposure->viable No early_apoptosis Early Apoptosis (Annexin V+, PI-) ps_exposure->early_apoptosis Yes membrane_integrity->viable Intact membrane_integrity->early_apoptosis Intact late_apoptosis_necrosis Late Apoptosis / Necrosis (Annexin V+, PI+) membrane_integrity->late_apoptosis_necrosis Compromised early_apoptosis->late_apoptosis_necrosis

Caption: Logic of apoptosis vs. necrosis differentiation using Annexin V and PI.

References

Troubleshooting & Optimization

Technical Support Center: 4-AcO-MALT Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 4-AcO-MALT?

A1: Impurities in 4-AcO-MALT synthesis typically arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 4-HO-MALT, residual coupling reagents, and byproducts from the acetylation reaction. Additionally, degradation products can form, particularly if the compound is exposed to harsh conditions.[1] One of the primary degradation pathways for related compounds like 4-AcO-DMT is hydrolysis of the acetate (B1210297) ester back to the corresponding 4-hydroxy tryptamine (B22526) (4-HO-MALT in this case).[2] Over time and with exposure to unfavorable conditions, 4-acetoxy tryptamines can also degrade into a brownish or black tar-like substance, which is hypothesized to be a result of polymerization.[1]

Q2: My final 4-AcO-MALT product is discolored (e.g., yellow, brown, or black). What could be the cause and how can I fix it?

A2: Discoloration of 4-AcO-MALT is a common issue and is often indicative of degradation or the presence of impurities. The brown or black tar-like substance is a known degradation product of similar 4-acetoxy tryptamines.[1] This can be caused by exposure to heat, light, oxygen, or basic conditions. To address this, it is crucial to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light. Purification techniques such as column chromatography or recrystallization can be employed to remove these colored impurities.

Q3: What are the recommended storage conditions for 4-AcO-MALT to minimize degradation?

A3: To ensure the stability of 4-AcO-MALT, it should be stored in a cool, dark, and dry place under an inert atmosphere. A freezer at -20°C is ideal for long-term storage. The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Guide

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction of the tryptamine. Use a suitable organic solvent in sufficient quantity.
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product degradation during workup Avoid high temperatures and exposure to strong acids or bases. Work quickly and efficiently.
Inefficient chromatographic separation Optimize the solvent system for column chromatography to ensure good separation of the product from impurities.
Poor recrystallization recovery Carefully select the recrystallization solvent system. Ensure the solution is fully saturated before cooling and allow sufficient time for crystals to form.
Problem 2: Persistent Impurities in the Final Product
Impurity Type Identification Method Recommended Purification Technique
Unreacted 4-HO-MALT LC-MS, Nuclear Magnetic Resonance (NMR) SpectroscopyColumn chromatography with a polar solvent system.
Residual solvents NMR Spectroscopy, Gas Chromatography (GC)High vacuum drying, recrystallization.
Degradation products LC-MS, NMR SpectroscopyColumn chromatography, recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification of 4-AcO-MALT

This protocol describes a general procedure for the purification of 4-AcO-MALT using column chromatography. The specific solvent system may need to be optimized based on the impurity profile of the crude product.

Materials:

  • Crude 4-AcO-MALT

  • Silica (B1680970) gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of DCM and MeOH).

  • Column Packing: Carefully pour the slurry into the glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 4-AcO-MALT in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent system (e.g., DCM) and gradually increasing the polarity (by adding MeOH), is often effective.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-AcO-MALT.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 4-AcO-MALT Synthesis dissolution Dissolve Crude Product synthesis->dissolution column_chromatography Column Chromatography dissolution->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation purity_assessment Purity Assessment (NMR, LC-MS) solvent_evaporation->purity_assessment final_product Pure 4-AcO-MALT purity_assessment->final_product

Caption: General workflow for the purification of 4-AcO-MALT.

troubleshooting_discoloration start Discolored 4-AcO-MALT Observed degradation_suspected Degradation Suspected start->degradation_suspected check_storage Review Storage Conditions (Light, Temp, Atmosphere) repurify Repurify via Column Chromatography or Recrystallization check_storage->repurify check_synthesis Analyze Synthesis Byproducts check_synthesis->repurify analyze_purity Analyze Purity (TLC, LC-MS) repurify->analyze_purity analyze_purity->repurify Impurities Remain pure_product Pure, Colorless Product analyze_purity->pure_product Purity Confirmed degradation_suspected->check_storage Yes impurity_suspected Synthetic Impurity Suspected degradation_suspected->impurity_suspected No impurity_suspected->check_synthesis Yes

Caption: Troubleshooting guide for discolored 4-AcO-MALT.

References

Technical Support Center: 4-AcO-MALT Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the degradation of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) during storage.

Frequently Asked Questions (FAQs)

Q1: What is 4-AcO-MALT and why is its storage stability a primary concern?

4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine (B22526) compound.[1][2] Like other 4-acetoxy tryptamines, it is susceptible to degradation, primarily through the hydrolysis of its acetate (B1210297) ester group.[3][4] This degradation can alter the compound's purity, potentially affecting experimental outcomes, reproducibility, and the accuracy of analytical measurements. The primary degradation product is 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[5][6]

Q2: What are the common signs of 4-AcO-MALT degradation?

While analytical instrumentation provides the only definitive confirmation of degradation, visual inspection can offer preliminary clues. Key signs include:

  • Color Change: A noticeable shift from a white or off-white powder to a tan, brownish, or darker hue.[3]

  • Change in Consistency: Clumping or hardening of the powder, which may indicate moisture absorption.

  • Reduced Potency: In experimental applications, a diminished or altered pharmacological response compared to a fresh sample.

Q3: What is the primary chemical degradation pathway for 4-AcO-MALT?

The principal degradation route is the hydrolysis of the 4-acetoxy ester bond.[3][7] In the presence of moisture, the acetyl group is cleaved, converting 4-AcO-MALT into 4-HO-MALT and releasing acetic acid as a byproduct. This process is accelerated by elevated temperatures, humidity, and non-neutral pH conditions. Further degradation can occur via oxidation of the newly formed 4-hydroxy (phenolic) group, which often results in the formation of colored impurities.[3]

Q4: What are the optimal long-term storage conditions to minimize 4-AcO-MALT degradation?

To ensure maximum stability and shelf-life, the following conditions are strongly recommended:[8][9]

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Light: Protect from light by using an amber or opaque vial.[9]

  • Container: Use a tightly sealed, airtight container to prevent moisture and air ingress.

  • Form: Store as a solid (powder) rather than in solution, as tryptamines are significantly less stable when dissolved.[9][10] Aqueous solutions should not be stored for more than one day.[11]

Q5: How can I safely handle a sample stored in a freezer to prevent degradation?

When removing a sample from a freezer or cold storage, it is critical to prevent water condensation on the cold material, which would accelerate hydrolysis.[8] Always allow the sealed container to equilibrate to ambient room temperature before opening it. This simple step is crucial for maintaining the integrity of the compound.

Troubleshooting Guide for Suspected Degradation

If you suspect your 4-AcO-MALT sample has degraded, follow this logical workflow to assess its viability.

G start Suspected Degradation (e.g., inconsistent results, age) visual Step 1: Visual Inspection - Check for color change (darkening) - Note any clumping or change in texture start->visual decision1 Is degradation visually apparent? visual->decision1 analytical Step 2: Purity Analysis - Perform HPLC or LC-MS analysis - Quantify parent compound and key impurities (e.g., 4-HO-MALT) decision1->analytical Yes decision1->analytical No (Proceed to confirm purity) decision2 Does purity meet experimental requirements (e.g., >98%)? analytical->decision2 proceed Step 3: Proceed with Use - Sample is viable for experiments decision2->proceed Yes discard Step 4: Discard & Replace - Procure a new, verified batch - Review storage protocols to prevent future degradation decision2->discard No

Caption: Troubleshooting workflow for suspected 4-AcO-MALT degradation.

Quantitative Degradation Data (Illustrative)

While precise degradation kinetics for 4-AcO-MALT are not widely published, the following table provides an illustrative model of expected purity loss over time under various storage conditions. This data is based on the known stability of similar 4-acetoxy tryptamines.

Storage ConditionTemperatureRelative HumidityPurity after 6 MonthsPurity after 12 MonthsPurity after 24 Months
Optimal -20°C <10% (with desiccant) >99.5% >99% >98.5%
Refrigerated4°C<30% (sealed)~99%~98%~96%
Room Temp (Dark)22°C40-50% (sealed)~97%~94%~88%
Poor 30°C >60% (exposed) <90% <80% <65%

Experimental Protocol: Purity Analysis by HPLC-UV

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the purity of a 4-AcO-MALT sample and detect the presence of the primary degradant, 4-HO-MALT.

Objective: To separate and quantify 4-AcO-MALT and 4-HO-MALT.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

3. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

4. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the 4-AcO-MALT sample.

  • Dissolve in 10.0 mL of methanol to create a stock solution of 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with Mobile Phase A to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm and 280 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

6. Data Analysis:

  • Integrate the peak areas from the resulting chromatogram. 4-HO-MALT, being more polar, will have a shorter retention time than 4-AcO-MALT.

  • Calculate the purity of the sample using the area percent method:

    • Purity % = (Area of 4-AcO-MALT Peak / Total Area of All Peaks) * 100

  • If using reference standards, create a calibration curve to accurately quantify the concentration of both the parent compound and the degradant.

Key Chemical Pathway Visualization

The primary chemical transformation during degradation is the hydrolysis of the acetate ester.

G cluster_0 Degradation via Hydrolysis mol1 4-AcO-MALT (Parent Compound) mol2 4-HO-MALT (Primary Degradant) mol1->mol2 + H₂O (Moisture) - Acetic Acid

Caption: The hydrolysis pathway of 4-AcO-MALT to 4-HO-MALT.

References

Optimizing dosage of 4-AcO-MALT for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-AcO-MALT

Disclaimer: 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) intended for pre-clinical research purposes only. This compound may be controlled in many jurisdictions and is not approved for human consumption. All experiments must be conducted in accordance with local laws and regulations, under appropriate licenses, and with ethical oversight from an Institutional Animal Care and Use Committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is 4-AcO-MALT and its proposed mechanism of action?

4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine compound structurally related to psilocybin.[1][2] It is hypothesized to be a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), meaning it is likely deacetylated by esterases in the body to form its pharmacologically active metabolite.[2]

The primary mechanism of action for 4-HO-MALT, like other classic psychedelic compounds, is agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][3] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is believed to mediate its psychoactive effects. In rodent models, 5-HT2A activation reliably elicits the head-twitch response (HTR), a rapid, rotational head movement that serves as a behavioral proxy for hallucinogenic potential.[4][5][6] While 5-HT2A is the primary target, activity at other receptors, such as the 5-HT1A receptor, may modulate the overall behavioral effects.[3][7]

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol rec 5-HT2A Receptor gpc Gq/11 Protein rec->gpc Activates plc Phospholipase C (PLC) gpc->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag Hydrolyzes to er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca Ca²⁺ (intracellular) er->ca Releases ca->pkc Activates response Cellular Responses (e.g., Neuronal Excitability) pkc->response Phosphorylates targets leading to malt 4-HO-MALT (Agonist) malt->rec Binds

Caption: Simplified 5-HT2A receptor signaling pathway.
Q2: How can a starting dose for 4-AcO-MALT be estimated for in vivo studies?

Direct dose-response data for 4-AcO-MALT in the scientific literature is limited. However, a rational starting dose can be estimated from data on its active metabolite, 4-HO-MALT, and other structurally similar tryptamines. Studies show that O-acetylated tryptamines generally have similar in vivo potency to their 4-hydroxy counterparts in the mouse head-twitch response (HTR) assay, supporting the prodrug hypothesis.[1][2]

The most relevant data point is the ED₅₀ (the dose that produces 50% of the maximal effect) for 4-HO-MALT in the mouse HTR assay, which was found to be 2.24 µmol/kg .[2] Researchers should perform a dose-response study starting with doses below this value and escalating to determine the optimal range for their specific model and experimental question.

Table 1: Comparative Potency of Tryptamines in Mouse HTR Assay

Compound ED₅₀ (µmol/kg, IP) Notes
4-HO-MALT 2.24 Active metabolite of 4-AcO-MALT.[2]
4-HO-MPT 1.92 Structurally similar N-propyl analog.[2]
4-AcO-DALT 0.81 N,N-diallyl analog; more potent than 4-HO-DALT.[3]
4-HO-DALT 2.1 N,N-diallyl analog.[3]
Psilocin (4-HO-DMT) 2.9 The dephosphorylated metabolite of psilocybin.[2]

Data is compiled from studies using C57BL/6J mice. Potency can vary between species and strains.

Q3: What are common routes of administration (ROA) and vehicle considerations for in vivo experiments?
  • Routes of Administration (ROA):

    • Intraperitoneal (IP): The most common route in rodent HTR studies, offering rapid systemic absorption.[8]

    • Subcutaneous (SC): Provides a slower absorption profile compared to IP, which may be desirable for certain experimental designs.[9]

    • Oral (PO): Can be used but may result in lower and more variable bioavailability due to first-pass metabolism.[10]

  • Vehicle Selection:

    • Isotonic Saline (0.9% NaCl): The preferred vehicle for most tryptamine salts.[8]

    • Acidified Water: For compounds with poor water solubility, a small amount of acid (e.g., tartaric acid) can be added to the water to form a soluble salt and achieve a physiological pH (~5.0).[8]

    • It is critical to run a vehicle-only control group to ensure the vehicle itself does not produce any behavioral effects.

Experimental Protocols & Guides

Guide: Establishing a Dose-Response Curve using the Head-Twitch Response (HTR) Assay

This guide outlines a standard methodology for determining the dose-response relationship of 4-AcO-MALT in mice.

1. Animal and Housing:

  • Species/Strain: C57BL/6J mice are commonly used for HTR studies.[3][6]

  • Housing: House animals under a standard 12:12 light/dark cycle. To reduce variability, consider single-housing for a period before testing, though be aware this can induce stress.[11] Allow at least one week of acclimatization to the facility before any procedures.

2. Compound Preparation:

  • Accurately weigh the 4-AcO-MALT salt.

  • Dissolve in the chosen vehicle (e.g., isotonic saline) to the desired stock concentration. Use sonication or gentle warming if necessary.

  • Prepare serial dilutions to create a range of doses. A logarithmic or semi-logarithmic spacing of doses is recommended (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).[12]

3. Experimental Procedure:

  • Habituation: Allow mice to habituate to the testing room for at least 30-60 minutes before the experiment begins.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., IP at 5 mL/kg).[8] Ensure each dose group contains a sufficient number of animals (n=8-12 is common) for statistical power.

  • Observation: Immediately after injection, place the mouse in a clean, standard observation chamber (e.g., a clear polycarbonate cage).

  • HTR Counting: Manually or automatically record the number of head twitches for a defined period. A common protocol is to observe for 10-20 minutes, starting 5-10 minutes post-injection.[7][13]

4. Data Analysis:

  • Sum the total number of head twitches for each animal.

  • Calculate the mean and standard error of the mean (SEM) for each dose group.

  • Plot the mean HTR count against the logarithm of the dose.

  • Fit the data to a non-linear regression model (e.g., a three- or four-parameter logistic curve) to calculate the ED₅₀, Emax (maximum effect), and Hill slope.[14]

Dose_Response_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase p1 Acclimatize Animals p2 Prepare Compound (Vehicle & Dilutions) p1->p2 p3 Randomize Animals into Dose Groups p2->p3 e1 Habituate to Testing Room p3->e1 e2 Administer Compound (IP, SC, or PO) e1->e2 e3 Place in Observation Chamber e2->e3 e4 Record HTR (e.g., 20 min) e3->e4 a1 Calculate Mean HTR per Dose Group e4->a1 a2 Plot Mean HTR vs. Log(Dose) a1->a2 a3 Non-linear Regression (Sigmoidal Curve Fit) a2->a3 a4 Determine ED₅₀, Emax, Hill Slope a3->a4

Caption: Experimental workflow for a dose-response study.

Troubleshooting Guide

Q5: My HTR data shows high inter-subject variability. What are the common causes and how can I mitigate them?

High variability is a persistent challenge in behavioral neuroscience.[15][16] Controlling potential confounds is critical for reproducibility.

  • Environmental Factors: Mice are highly sensitive to their environment.

    • Issue: Inconsistent lighting, sudden noises, or strong odors (including perfumes or cleaning agents) can alter behavior.[17]

    • Solution: Conduct experiments in a dedicated, low-stimulus room. Test at the same time of day to control for circadian rhythm effects. Ensure consistent bedding, temperature, and humidity.[11][17]

  • Experimenter-Induced Factors: The researcher can be a significant source of variability.

    • Issue: Differences in handling technique (e.g., tail vs. tunnel handling), or even the scent of the experimenter, can induce stress and affect results.[15][17]

    • Solution: Use a consistent, gentle handling method for all animals. The same researcher should ideally conduct all tests for a given cohort. Avoid wearing scented products.[17]

  • Animal-Specific Factors: Inherent biological differences contribute to variability.

    • Issue: Genetic background, sex (especially the female estrous cycle), age, and social hierarchy within a cage can all impact drug response.[11][17]

    • Solution: Use a single, well-characterized inbred strain. Report the sex and age of the animals. If using both sexes, analyze them separately. Randomize animals from different litters across treatment groups to avoid "litter effects."[16]

Troubleshooting_Variability start High Variability in HTR Data? cat1 Check Environmental Consistency start->cat1 cat2 Check Experimenter Procedures start->cat2 cat3 Check Animal Factors start->cat3 q1_1 Same time of day? cat1->q1_1 q1_2 Consistent light, noise, and scent? q1_1->q1_2 res Implement Controls & Re-evaluate q1_2->res q2_1 Consistent handling method? cat2->q2_1 q2_2 Single experimenter per cohort? q2_1->q2_2 q2_2->res q3_1 Using a single inbred strain? cat3->q3_1 q3_2 Animals randomized across litters? q3_1->q3_2 q3_3 Sex/estrous cycle accounted for? q3_2->q3_3 q3_3->res

Caption: Troubleshooting flowchart for high data variability.
Q6: I am observing a biphasic (inverted-U) dose-response curve. Is this expected?

Yes, an inverted-U shaped dose-response curve is frequently observed with 5-HT2A agonists in the HTR assay.[3][5][7] While lower to moderate doses produce a dose-dependent increase in head twitches, very high doses can lead to a paradoxical decrease in the response.[7]

This phenomenon is thought to be caused by the engagement of other receptor systems that modulate 5-HT2A-mediated effects. Specifically, activation of the 5-HT1A receptor at higher drug concentrations is believed to have an inhibitory or "buffering" effect on the HTR.[3][7][9] Therefore, observing a descending limb on your dose-response curve at high doses is not necessarily an artifact but a known pharmacological property of this class of compounds.

References

Preventing isomerization of 4-AcO-MALT during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the chemical alteration of 4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) during analytical procedures. The primary focus is on mitigating the hydrolysis of the 4-acetoxy group, a common degradation pathway often mistaken for isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when analyzing 4-AcO-MALT?

A1: The main stability issue for 4-AcO-MALT and other 4-acetoxy tryptamines is not isomerization, but rather the hydrolysis of the 4-acetoxy ester group to a 4-hydroxy group, yielding 4-HO-MALT.[1][2] This conversion is accelerated by exposure to high pH (alkaline conditions), elevated temperatures, and aqueous environments.[2][3] The resulting 4-hydroxy analog, 4-HO-MALT, may also be susceptible to oxidation, especially in neutral to alkaline solutions.[4]

Q2: I'm observing a second peak in my chromatogram. Is this an isomer of 4-AcO-MALT?

A2: While the presence of an isomer is possible, it is more likely that the second peak corresponds to the hydrolyzed product, 4-HO-MALT. This can occur during sample preparation or analysis if proper precautions are not taken.[2] In some cases, a double peak can also result from poor sample resuspension during the chromatographic process. Another possibility is the presence of impurities from the synthesis of the compound.

Q3: How should 4-AcO-MALT reference standards and samples be stored to ensure stability?

A3: Proper storage is critical for maintaining the integrity of 4-AcO-MALT. For long-term storage, reference materials should be kept at -20°C in their original, unopened containers, protected from light and moisture.[5][6][7] Under these conditions, the stability of 4-AcO-MALT is reported to be at least three years.[5] Once a container is opened, its long-term stability cannot be guaranteed.[6] For short-term storage of prepared solutions, it is advisable to use amber vials, store at low temperatures (2-8°C or -20°C), and use an acidic solvent.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a secondary peak corresponding to 4-HO-MALT in LC-MS/GC-MS. Hydrolysis of the 4-acetoxy group during sample preparation.- Ensure all solvents are of high purity and de-gassed.- Work at room temperature or below.- Avoid alkaline conditions; consider acidifying samples with a small amount of acetic or formic acid.[8][9]
Loss of 4-AcO-MALT signal over time in prepared samples. Degradation in solution.- Analyze samples as quickly as possible after preparation.- Store prepared samples in an autosampler set to a low temperature (e.g., 4°C).- Use amber vials to protect from light.[8]
Poor peak shape or inconsistent retention times. Analyte interaction with the analytical column or improper mobile phase.- Use a high-quality, well-maintained column.- Ensure the mobile phase pH is acidic (e.g., pH 3) to keep the analyte protonated and improve peak shape.[10][11]- For LC, consider using a column with a different stationary phase, such as a biphenyl (B1667301) column, which can offer different selectivity for tryptamines.[10]
Thermal degradation during GC-MS analysis. High temperatures in the injection port can promote hydrolysis or degradation.- Use the lowest possible injection port temperature that still allows for efficient volatilization.- Consider derivatization to increase thermal stability, although this adds complexity to the sample preparation.- Whenever possible, use LC-MS as it is a non-destructive technique for thermally labile compounds like tryptamines.[10]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 4-AcO-MALT
  • Long-Term Storage: Store solid 4-AcO-MALT in an airtight, light-resistant container at -20°C.[5]

  • Stock Solution Preparation: Prepare stock solutions in a non-aqueous, high-purity solvent such as acetonitrile (B52724) or methanol (B129727).[5][12]

  • Working Solutions: For working solutions, especially if they are aqueous, it is recommended to acidify the solvent slightly with formic or acetic acid to a pH of around 3-5 to inhibit hydrolysis.[8][9][10]

  • Storage of Solutions: Store stock and working solutions at -20°C in amber, sealed vials. For daily use, solutions can be kept in a refrigerator at 2-8°C for a short period.

  • Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use personal protective equipment as per the material safety data sheet.

Protocol 2: Sample Preparation for LC-MS Analysis of 4-AcO-MALT in a Non-Biological Matrix
  • Weighing: Accurately weigh a precise amount of the 4-AcO-MALT sample.

  • Dissolution: Dissolve the sample in a suitable volume of methanol or acetonitrile to achieve the desired concentration.

  • Acidification (Optional but Recommended): Add a small volume of a dilute acid (e.g., 0.1% formic acid in the solvent) to stabilize the 4-acetoxy group.

  • Vortexing/Sonication: Vortex or sonicate the sample until fully dissolved.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates before injection into the LC-MS system.

  • Transfer: Transfer the filtered sample to an amber autosampler vial.

  • Analysis: Analyze the sample promptly. If there is a delay, store the vial in the autosampler at a cooled temperature (e.g., 4°C).

Data Summary

The following table summarizes typical analytical conditions that have been used for the analysis of 4-AcO-MALT and related compounds. These parameters are a good starting point for method development.

Parameter LC-QTOF Method for 4-AcO-MALT [11]GC-MS Method for 4-AcO-MALT [11]
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Mobile Phase/Carrier Gas A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: AcetonitrileHelium (1 mL/min)
Gradient/Oven Program Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min60°C for 0.5 min, 35°C/min to 340°C for 6.5 min
Injection Volume 10 µL1 µL (Splitless)
Temperature Autosampler: 15°CInjection Port: 265°C
Detection TOF MS Scan Range: 100-510 DaMass Scan Range: 40-550 m/z
Retention Time 4.95 min6.799 min

Visualizations

Hydrolysis_Pathway 4_AcO_MALT 4-AcO-MALT (Stable under acidic conditions) 4_HO_MALT 4-HO-MALT (Hydrolysis Product) 4_AcO_MALT->4_HO_MALT Hydrolysis (High pH, Temp) Degradation_Products Oxidative Degradation Products 4_HO_MALT->Degradation_Products Oxidation (Alkaline pH, O2)

Caption: Degradation pathway of 4-AcO-MALT.

Analytical_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store at -20°C Protect from light Dissolution Dissolve in ACN/MeOH (Acidify if aqueous) Storage->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC_MS LC-MS Analysis (Acidic Mobile Phase) Filtration->LC_MS Preferred GC_MS GC-MS Analysis (Caution: Thermal Degradation) Filtration->GC_MS Alternative

Caption: Recommended analytical workflow for 4-AcO-MALT.

References

Technical Support Center: Optimizing 4-AcO-MALT Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 4-AcO-MALT.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for 4-AcO-MALT analysis?

A typical starting point for the analysis of 4-AcO-MALT is reversed-phase high-performance liquid chromatography (HPLC) with mass spectrometric (MS) detection. A common setup includes a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a low pH modifier and an organic solvent like acetonitrile (B52724) or methanol (B129727). For example, a previously reported method for 4-AcO-MALT utilized a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) at pH 3.0 in water (A) and an organic solvent (B).[1]

Q2: Why is my 4-AcO-MALT peak tailing?

Peak tailing for 4-AcO-MALT, a basic compound, is often caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2] These interactions lead to a secondary, undesirable retention mechanism that broadens the peak and reduces resolution. Other potential causes include column overload, improper mobile phase pH, or extra-column volume.[2][3]

Q3: How does mobile phase pH affect the retention and peak shape of 4-AcO-MALT?

Mobile phase pH is a critical parameter for the analysis of ionizable compounds like 4-AcO-MALT.[4][5][6][7] As a basic compound, the retention time of 4-AcO-MALT will decrease as the mobile phase pH increases because it becomes less protonated and therefore less polar. Operating at a low pH (around 2-3) can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated amine of 4-AcO-MALT and thereby minimizing peak tailing.[2][8] However, it is crucial to operate within the pH stability range of your column.[5]

Q4: What are the common impurities or degradation products of 4-AcO-MALT that I need to resolve?

A likely degradation product of 4-AcO-MALT is its hydrolysis product, 4-HO-MALT, formed by the cleavage of the acetyl group. This is analogous to the degradation of the closely related compound 4-AcO-DMT to psilocin.[9] Depending on the synthesis route and storage conditions, other related tryptamines or synthesis byproducts could also be present as impurities.

Troubleshooting Guide

Issue 1: Poor Resolution Between 4-AcO-MALT and Impurities

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify 4-AcO-MALT due to interfering peaks.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination) to alter selectivity. Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting compounds.
Incorrect Mobile Phase pH Optimize the mobile phase pH to manipulate the retention times of 4-AcO-MALT and any ionizable impurities. Small changes in pH can significantly impact selectivity.[4][6]
Inappropriate Stationary Phase If using a standard C18 column, consider a column with a different selectivity. A phenyl-based column can offer alternative pi-pi interactions, while a polar-embedded or end-capped column can reduce silanol interactions that may affect peak shape and resolution.[3][10][11] For highly polar compounds, a HILIC column could be an option.[10][11]
Elevated Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of 4-AcO-MALT.
Issue 2: Peak Tailing of 4-AcO-MALT

Symptoms:

  • Asymmetrical peak with a drawn-out tail.

  • Tailing factor greater than 1.2.[2]

Possible Causes and Solutions:

Possible Cause Solution
Silanol Interactions Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups.[2][8] Use a highly deactivated, end-capped column to minimize the number of accessible silanol groups.[12] Consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[2][8]
Column Overload Reduce the injection volume or dilute the sample.[2][12]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[3]

Experimental Protocols

General Protocol for Optimizing 4-AcO-MALT Resolution
  • Initial Conditions:

    • Column: Start with a C18 column (e.g., 50 mm x 2.1 mm, <3 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-5 µL.

    • Detection: Mass Spectrometry (MS) or UV at ~220 nm and 280 nm.

  • Optimization Steps:

    • Mobile Phase pH: If peak tailing is observed, ensure the pH is low (2-3). Formic acid at 0.1% should achieve this.

    • Organic Modifier: If resolution is poor, try methanol as the organic modifier or a mixture of acetonitrile and methanol.

    • Gradient Slope: To improve the separation of closely eluting peaks, decrease the gradient slope (e.g., 5-50% B over 15 minutes).

    • Column Chemistry: If optimization on a C18 column is insufficient, try a column with a different stationary phase, such as a biphenyl (B1667301) or a polar-embedded phase.

    • Temperature: Evaluate the effect of temperature by analyzing at 30, 40, and 50 °C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_optimization Optimization Parameters Start Prepare Sample and Mobile Phase Initial_Run Initial Chromatographic Run (C18, ACN/H2O, low pH) Start->Initial_Run Evaluate_Resolution Evaluate Resolution and Peak Shape Initial_Run->Evaluate_Resolution Good_Resolution Acceptable Resolution Evaluate_Resolution->Good_Resolution Yes Optimize Optimize Parameters Evaluate_Resolution->Optimize No Adjust_Gradient Adjust Gradient Slope Optimize->Adjust_Gradient Change_Organic Change Organic Solvent (e.g., to Methanol) Optimize->Change_Organic Change_Column Change Column Chemistry (e.g., Biphenyl, Polar-Embedded) Optimize->Change_Column Adjust_Gradient->Initial_Run Re-evaluate Change_Organic->Initial_Run Re-evaluate Change_Column->Initial_Run Re-evaluate

Caption: Experimental workflow for optimizing 4-AcO-MALT resolution.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed for 4-AcO-MALT Check_pH Is Mobile Phase pH Low (2-3)? Problem->Check_pH Check_Column Using an End-Capped Column? Check_pH->Check_Column Yes Solution_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Solution_pH No Check_Load Is Sample Overloaded? Check_Column->Check_Load Yes Solution_Column Switch to End-Capped or Polar-Embedded Column Check_Column->Solution_Column No Solution_Load Reduce Injection Volume or Dilute Sample Check_Load->Solution_Load Yes Solution_TEA Add Competing Base (e.g., TEA) to Mobile Phase Check_Load->Solution_TEA No

Caption: Troubleshooting logic for 4-AcO-MALT peak tailing.

References

Minimizing variability in behavioral responses to 4-AcO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-AcO-MALT Behavioral Studies

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize variability in behavioral experiments involving 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT).

Frequently Asked Questions (FAQs)

Q1: What is 4-AcO-MALT and what is its primary mechanism of action?

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and an analog of psilocybin.[1] Like other 4-acetoxy tryptamines such as 4-AcO-DMT (psilacetin), it is believed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT.[2][3] The primary mechanism of action for its psychedelic effects is agonist activity at serotonin (B10506) 5-HT2A receptors.[1][4][5] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC).[4][6][7] This results in increased intracellular calcium and the activation of Protein Kinase C (PKC), a cascade considered critical for psychedelic-like effects.[6][7]

Q2: What are the main sources of variability in preclinical behavioral studies with tryptamines like 4-AcO-MALT?

Variability in behavioral responses can stem from three main categories: pharmacological factors, subject-specific factors, and environmental factors.

  • Pharmacological Factors:

    • Drug Purity & Stability: Impurities or degradation of the compound can lead to inconsistent active dose administration.

    • Formulation & Vehicle: The choice of solvent (e.g., saline, tartaric acid solution) and its pH can affect drug solubility and absorption.[2]

    • Route of Administration: Intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes have different absorption kinetics, impacting the onset and peak concentration of the active metabolite.[8]

    • Dose: Psychedelic effects are highly dose-dependent, and some behavioral responses can follow an inverted U-shaped curve, where higher doses may lead to a reduced response after a certain peak.[9][10][11]

  • Subject-Specific Factors:

    • Genetics & Strain: Different rodent strains can exhibit significant differences in metabolic rates and receptor expression.

    • Sex: Hormonal fluctuations, such as the estrous cycle in female rodents, can influence neuroendocrine profiles and behavioral outcomes.[12] While one study on 4-AcO-DMT found no significant differences between male and female mice in serum concentrations of the active metabolite, this may not apply to all behavioral readouts.[13]

    • Age and Weight: These factors influence drug metabolism and distribution.

    • Baseline Psychological State: In human studies, mindset and expectations are critical; in animal models, this can be analogized to stress levels or habituation to the testing environment.[10][14]

  • Environmental Factors ("Set and Setting"):

    • Lighting & Sound: A brightly lit or noisy environment can increase anxiety and alter behavioral responses.

    • Handling Stress: The stress of handling and injection can confound results.

    • Habituation: Insufficient habituation to the testing arena can lead to novelty-induced behaviors that mask the drug's effects.[6]

Troubleshooting Guides

Issue 1: High inter-subject variability is observed in the Head-Twitch Response (HTR) assay.

The Head-Twitch Response (HTR) is a rapid, side-to-side head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor activation.[15][16] High variability can obscure dose-dependent effects.

Troubleshooting Workflow:

G start High HTR Variability Observed check_drug 1. Verify Compound Integrity - Purity (>95%) - Proper Storage - Fresh Solution start->check_drug check_dose 2. Confirm Dosing Accuracy - Calibrate Scales - Precise Volume (mL/kg) - Consistent Vehicle check_drug->check_dose check_admin 3. Standardize Administration - Consistent IP Site - Proper Needle Angle - Trained Personnel check_dose->check_admin check_env 4. Control Environment - Consistent Lighting/Sound - Adequate Habituation (30 min) - Minimize Handling Stress check_admin->check_env check_subject 5. Assess Subject Factors - Use Single Strain/Sex - Narrow Age/Weight Range - Monitor Health Status check_env->check_subject resolved Variability Minimized check_subject->resolved

Caption: Troubleshooting workflow for high HTR variability.

Data Summary: Factors Influencing HTR

FactorParameterRecommendation to Minimize VariabilityRationale
Drug PurityConfirm >95% purity via analytical methods.[2]Impurities can alter the effective dose or introduce confounding effects.
DoseConduct a full dose-response study (e.g., 0.1-10 mg/kg).[17]HTR often follows an inverted U-shaped curve; variability is highest at the steepest parts of the curve.[9]
Subject Species/StrainUse C57BL/6J mice, a common strain for HTR studies.[6]Different strains can have different sensitivities.
SexUse a single sex or monitor the estrous cycle in females.[12]Hormonal cycles can influence drug response.
Environment HabituationAllow at least a 30-minute habituation period in the testing chamber.[6]Reduces stress and novelty-induced behaviors.
ObservationUse an automated detection system (magnetometer or video tracking) for consistency.[15][16]Manual counting can be laborious and prone to inter-observer variability.[9]

Issue 2: Inconsistent drug absorption and onset of action following administration.

4-AcO-MALT is likely a prodrug that is rapidly metabolized to 4-HO-MALT.[2][3] Variability in this conversion and subsequent absorption can significantly impact behavioral results.

Signaling Pathway & Prodrug Metabolism:

G cluster_0 Systemic Circulation cluster_1 Postsynaptic Neuron drug_admin 4-AcO-MALT (Administered) esterase Esterase Enzymes (Blood/Tissues) drug_admin->esterase Deacetylation prodrug 4-HO-MALT (Active Metabolite) esterase->prodrug receptor 5-HT2A Receptor prodrug->receptor Binding & Agonism g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation downstream Downstream Signaling (IP3, DAG, Ca2+) plc->downstream

Caption: Prodrug metabolism and 5-HT2A signaling pathway.

Data Summary: Pharmacokinetic Parameters of Related Prodrugs in Mice

While specific data for 4-AcO-MALT is limited, studies on the related compound 4-AcO-DMT provide valuable insights into its likely pharmacokinetic profile.

CompoundDose (IP)Time to Peak PsilocinHalf-lifeNote
4-AcO-DMT1-3 mg/kg~15 minutes14.7 minutesActs as a prodrug for psilocin (4-HO-DMT).[13]
Psilocybin1-3 mg/kg~15 minutes21.9 minutesThe canonical prodrug for psilocin.[13]

This suggests that 4-acetoxy prodrugs are rapidly converted to their active 4-hydroxy forms.

Experimental Protocols

Protocol 1: Standardized Intraperitoneal (IP) Injection in Mice

This protocol is designed to ensure consistent and safe administration, minimizing tissue damage and stress.

Materials:

  • Sterile 25-27 gauge needles.[18]

  • Appropriately sized sterile syringes.

  • 4-AcO-MALT solution dissolved in isotonic saline (vehicle).[2]

  • 70% ethanol (B145695) for disinfection.

Procedure:

  • Animal Restraint: Gently scruff the mouse with your non-dominant hand, allowing the abdomen to be exposed. Tilt the animal's head slightly lower than its abdomen to help displace the abdominal organs cranially.[19][20]

  • Injection Site Identification: Mentally divide the abdomen into four quadrants. The target injection site is the lower right quadrant, lateral to the midline, to avoid the cecum and urinary bladder.[18][20]

  • Injection:

    • Hold the syringe in your dominant hand.

    • Insert the needle at a 30-40° angle to the abdominal wall with the bevel facing up.[18][19]

    • Gently aspirate to ensure no fluid (urine, blood) is drawn back. If fluid is present, withdraw the needle and use a fresh syringe at a slightly different site.[20]

    • Inject the solution smoothly. The recommended volume should not exceed 10 mL/kg.[18]

  • Post-Injection: Withdraw the needle at the same angle it was inserted. Return the mouse to its cage and monitor for any immediate signs of distress (e.g., licking the injection site, freezing behavior).[19]

Protocol 2: Head-Twitch Response (HTR) Assay

This protocol outlines a standard method for quantifying 5-HT2A receptor engagement in vivo.

Materials:

  • Transparent cylindrical observation chamber.

  • Video recording equipment or an automated magnetometer system.[6][15]

  • Test compound (4-AcO-MALT) and vehicle.

Procedure:

  • Habituation: Place the mouse in the observation chamber for a 30-60 minute habituation period before any injections.[6]

  • Administration: Administer the vehicle or test compound via the standardized IP injection protocol.

  • Data Recording: Immediately after injection, begin recording the animal's behavior for a set period (e.g., 30-60 minutes).[6] The maximal response for similar tryptamines often occurs within the first 10 minutes post-administration.[3]

  • Data Analysis:

    • Manual Scoring: Two trained observers, blind to the treatment condition, should count the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[15]

    • Automated Scoring: If using a magnetometer, filter the recordings to identify the characteristic waveform of a head twitch.[6] If using video analysis, use software like DeepLabCut and SimBA to train a model to automatically detect and quantify HTRs.[16]

  • Quantification: The primary endpoint is the total number of head twitches recorded during the observation period.

References

Addressing solubility issues of 4-AcO-MALT in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-AcO-MALT in aqueous solutions?

A: There is limited published quantitative data on the solubility of 4-AcO-MALT in aqueous solutions. However, like many tryptamine (B22526) derivatives, 4-AcO-MALT in its freebase form is expected to have low water solubility.[1][2] Its solubility is significantly influenced by the pH of the solution. To enhance aqueous solubility, it is highly recommended to use a salt form of the compound, such as 4-AcO-MALT fumarate (B1241708).[3][4]

Q2: What is the difference between 4-AcO-MALT freebase and its salt forms (e.g., fumarate)?

A: The freebase is the pure, unprotonated form of the molecule. While useful for certain applications, it typically has lower solubility in water. Salt forms, such as the hydrofumarate, are created by reacting the freebase with an acid.[5][6] This creates a more polar, charged molecule that is generally more soluble in aqueous solutions.[4] For most biological experiments requiring an aqueous vehicle, the salt form is preferable.

Q3: What solvents are recommended for preparing 4-AcO-MALT solutions?

A: For creating a stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.[7][8] For a final aqueous solution, a buffer appropriate for your experimental system (e.g., phosphate-buffered saline (PBS) for cell-based assays) should be used. Some studies with similar compounds have also utilized isotonic saline or water adjusted with tartaric acid.[9] A known solubility for 4-AcO-MALT is 10 mg/mL in acetonitrile.[10]

Q4: How does pH affect the solubility of 4-AcO-MALT?

A: The solubility of tryptamines is often pH-dependent.[2][7] In acidic conditions, the amine group on the tryptamine molecule becomes protonated, increasing its polarity and, therefore, its solubility in water. Adjusting the pH of your aqueous buffer to be slightly acidic can improve the solubility of 4-AcO-MALT. However, for cellular or in-vivo experiments, it is crucial to maintain the final pH within a physiologically compatible range (typically 7.2-7.4) to avoid adverse effects.[7]

Troubleshooting Guide

Issue: My 4-AcO-MALT is not dissolving in my aqueous buffer.

  • Solution 1: Check the form of your compound. If you are using the freebase form, consider switching to a more soluble salt form, such as the fumarate salt.[4]

  • Solution 2: Adjust the pH. Try lowering the pH of your buffer. For non-biological experiments, a lower pH may be acceptable. For biological experiments, make minor adjustments while staying within a physiological range.

  • Solution 3: Use a co-solvent. Prepare a concentrated stock solution in a minimal amount of DMSO and then slowly add it to your vortexing aqueous buffer to the desired final concentration.[7][8] Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

  • Solution 4: Gentle heating and sonication. Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with temperature, as excessive heat can degrade the compound.

Issue: My 4-AcO-MALT precipitated out of solution after I diluted my DMSO stock in an aqueous buffer.

  • Solution 1: Reduce the final concentration. You may have exceeded the solubility limit of 4-AcO-MALT in your aqueous system. Try preparing a more dilute solution.

  • Solution 2: Increase the amount of co-solvent. While keeping the final concentration of the co-solvent in mind for your experimental constraints, a slightly higher percentage of DMSO in the final solution may be necessary to maintain solubility.

  • Solution 3: Check the buffer composition. High concentrations of salts in your buffer could potentially lead to the precipitation of your compound. Ensure your buffer components are not interacting with the 4-AcO-MALT.

Quantitative Data

Solvent/BufferFormTemperature (°C)Solubility
AcetonitrileFreebaseRoom Temperature10 mg/mL[10]
WaterFreebaseNot AvailableExpected to be low
PBS (pH 7.4)Fumarate SaltNot AvailableTo be determined
Isotonic SalineFumarate SaltNot AvailableTo be determined

Experimental Protocols

Protocol for Preparing an Aqueous Solution of 4-AcO-MALT Fumarate using a DMSO Co-solvent

  • Materials:

    • 4-AcO-MALT fumarate

    • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

    • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure for Preparing a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of 4-AcO-MALT fumarate. (Molecular Weight of 4-AcO-MALT freebase is 272.3 g/mol ; ensure you are using the correct molecular weight for the fumarate salt if provided by the supplier).

    • In a sterile vial, dissolve the 4-AcO-MALT fumarate in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

  • Procedure for Preparing the Final Aqueous Solution:

    • Bring the DMSO stock solution and the aqueous buffer to room temperature.

    • Add the desired volume of the aqueous buffer to a new sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the 4-AcO-MALT DMSO stock solution dropwise to achieve the desired final concentration.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, the solubility limit may have been exceeded.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Prepare Aqueous 4-AcO-MALT Solution compound_form Select Compound Form start->compound_form freebase Freebase compound_form->freebase Lower aqueous solubility salt Salt Form (e.g., Fumarate) compound_form->salt Higher aqueous solubility dissolution_method Choose Dissolution Method freebase->dissolution_method salt->dissolution_method direct_dissolution Direct Dissolution in Aqueous Buffer dissolution_method->direct_dissolution cosolvent Use Co-solvent (e.g., DMSO) dissolution_method->cosolvent Recommended check_solubility Check for Complete Dissolution direct_dissolution->check_solubility cosolvent->check_solubility dissolved Solution is Clear: Experiment Ready check_solubility->dissolved Yes not_dissolved Precipitate or Cloudiness check_solubility->not_dissolved No troubleshoot Troubleshoot not_dissolved->troubleshoot adjust_ph Adjust pH (if applicable) troubleshoot->adjust_ph sonicate_heat Apply Gentle Heat/Sonication troubleshoot->sonicate_heat lower_concentration Lower Final Concentration troubleshoot->lower_concentration adjust_ph->check_solubility sonicate_heat->check_solubility lower_concentration->check_solubility

Caption: Workflow for troubleshooting 4-AcO-MALT solubility issues.

References

Best practices for handling and storing 4-AcO-MALT safely

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-AcO-MALT

Disclaimer: 4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a research chemical. This guide is intended for researchers, scientists, and drug development professionals working in controlled laboratory settings. All handling, storage, and disposal of this compound must be performed in strict accordance with local regulations, institutional policies, and a comprehensive, site-specific safety assessment. This document provides general guidance and does not replace the need for a formal risk assessment and adherence to established laboratory safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Personal Protective Equipment (PPE) when handling 4-AcO-MALT?

A1: Due to its potency and the lack of comprehensive toxicological data, 4-AcO-MALT should be handled as a hazardous compound. A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[1]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier against dermal absorption.[1] If the outer glove is breached, this minimizes exposure risk. Always inspect gloves for degradation and replace them immediately if compromised.[2]

  • Body Protection: A disposable, solid-front, back-closing lab gown made of a low-permeability fabric should be worn.[1] Ensure it has long sleeves with tight-fitting cuffs.[1]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles or a full-face shield must be worn to protect from splashes or airborne particles.[1][3]

  • Respiratory Protection: When handling the solid (powder) form of the compound, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised to prevent inhalation.[1] All work with the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure.[4]

Q2: What are the optimal long-term storage conditions for 4-AcO-MALT?

A2: For long-term stability, 4-AcO-MALT, supplied as a crystalline solid, should be stored at -20°C .[5][6] The container should be tightly sealed to protect it from moisture and air. Tryptamine (B22526) analogues stored under these conditions have been shown to be stable for multiple years.[5][6]

Q3: How should I prepare stock solutions? What solvents are recommended?

A3: 4-AcO-MALT is expected to have low solubility in aqueous solutions. Based on data for similar tryptamines, it is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5][6]

Protocol for Preparing a Stock Solution:

  • Weigh the required amount of 4-AcO-MALT solid inside a chemical fume hood.

  • Dissolve the solid in a minimal amount of the chosen organic solvent (e.g., DMSO). Purging the solvent with an inert gas like argon or nitrogen before use can help prevent oxidation.[5]

  • Once fully dissolved, the solution can be further diluted with an aqueous buffer if required for an experiment.

  • Crucially, aqueous solutions should be prepared fresh and are not recommended for storage for more than one day , as the acetoxy group is susceptible to hydrolysis.[5][6]

Q4: My 4-AcO-MALT powder has changed color to a brownish tint. Is it still usable?

A4: A color change from a white or off-white solid to a brown or even a black tar-like substance indicates potential degradation.[7] This is hypothesized to be a polymerization reaction. While some anecdotal reports for similar compounds suggest this does not affect potency, it signifies a loss of purity.[7] For quantitative and reproducible research, using degraded material is not recommended. The purity of the compound should be verified using analytical methods like HPLC or GC-MS before use.[8][9]

Q5: What are the primary hazards I should be aware of?

A5:

  • Acute Toxicity: While specific data for 4-AcO-MALT is unavailable, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[10] Assume the compound is highly potent and toxic.

  • Skin and Eye Irritation: The compound may cause serious skin and eye irritation.[2][11] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of the dust can cause respiratory tract irritation.[2]

  • Unknown Hazards: As a research chemical, the full toxicological profile of 4-AcO-MALT is unknown. All uncharacterized substances should be handled with the utmost caution.[5]

Troubleshooting Guides

Issue: Poor solubility of 4-AcO-MALT in an aqueous buffer.

  • Cause: Tryptamine derivatives, especially ester prodrugs, often exhibit poor solubility in aqueous media.[5]

  • Solution: Do not attempt to dissolve the compound directly in the buffer. First, create a concentrated stock solution in an organic solvent like DMSO or ethanol, where solubility is much higher.[6] Then, dilute this stock solution with your aqueous buffer to the final desired concentration. Note that the final concentration of the organic solvent should be kept low and consistent across experiments to avoid confounding effects.

Issue: Inconsistent experimental results over time using the same stock solution.

  • Cause: The 4-acetoxy functional group in 4-AcO-MALT is an ester, which is prone to hydrolysis, especially in aqueous or protic solutions, converting it to 4-HO-MALT. This process is accelerated by esterase enzymes present in biological matrices.[7][12] This degradation changes the chemical identity and concentration of the active compound in your solution.

  • Solution:

    • Avoid Storing Aqueous Solutions: Prepare aqueous dilutions fresh for each experiment and use them immediately.[5]

    • Store Stock Solutions Properly: If you must store a stock solution, use an anhydrous organic solvent (e.g., DMSO), store it at -20°C or lower in a tightly sealed vial with an inert gas headspace, and minimize freeze-thaw cycles.

    • Verify Purity: If in doubt, re-analyze the purity of your stock solution using an appropriate analytical method (e.g., HPLC-UV) before use.[8]

Data Presentation

Table 1: Recommended Handling and Storage Summary for Tryptamine Analogues (Note: Data is based on closely related tryptamine compounds due to the absence of specific data for 4-AcO-MALT)

ParameterRecommendationRationale & Citation
Primary Form Crystalline SolidCommon supplied form for tryptamine salts and freebases.[5]
Long-Term Storage -20°C, tightly sealed containerMinimizes thermal degradation and hydrolysis. Recommended for tryptamine standards.[5][6]
Personal Protection Nitrile gloves (double), lab coat, safety gogglesPrevents dermal, ocular, and clothing contamination from potent compounds.[1][2][3]
Respiratory Protection N100/P100 respirator (for solids)Prevents inhalation of fine particles, which is a primary exposure route.[1][2]
Engineering Controls Chemical Fume Hood / Ventilated EnclosureContains airborne particles and prevents respiratory exposure during handling.[4]

Table 2: Solubility Characteristics of Tryptamine Analogues (Note: These are general characteristics. Precise solubility should be determined empirically.)

SolventSolubility ProfileNotes
Water / Aqueous Buffers Sparingly SolubleDirect dissolution is difficult; aqueous solutions are unstable.[5][6]
DMSO SolubleA good solvent for creating high-concentration stock solutions.[5]
Ethanol SolubleAnother effective organic solvent for stock solutions.[5][6]
Dimethylformamide (DMF) SolubleA suitable alternative for creating stock solutions.[5]

Experimental Workflows & Logic Diagrams

SafeHandlingWorkflow Diagram 1: Safe Handling Workflow for 4-AcO-MALT cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Final Steps & Cleanup A Conduct Risk Assessment B Assemble Required PPE (Gloves, Gown, Goggles, Respirator) A->B C Prepare Fume Hood & Equipment (Spatula, Weigh Paper, Vials) B->C D Don PPE Correctly C->D E Retrieve Compound from -20°C Storage D->E F Tare Balance with Weigh Paper E->F G Weigh Target Amount of Solid F->G H Transfer Solid to Vial for Solution Prep G->H I Clean Spatula and Weighing Area H->I J Return Main Compound to -20°C Storage I->J K Dispose of Contaminated Waste (Gloves, Paper, Tips) in Labeled Bag J->K L Doff PPE in Correct Sequence K->L M Wash Hands Thoroughly L->M

Diagram 1: Safe Handling Workflow for 4-AcO-MALT

StabilityCheck Diagram 2: Decision Tree for Compound Stability Assessment A Retrieve Compound from Storage B Visual Inspection of Solid A->B C Is color white/off-white and crystalline? B->C No obvious change E Is color brown/black or texture tar-like? B->E Change observed D Compound appears stable. Proceed with experiment. C->D Yes J Slight discoloration or clumping noted. C->J No F Significant degradation likely. E->F Yes G Is experiment quantitative or sensitive to purity? F->G H Do not use. Acquire new, pure compound. G->H Yes I Consider analytical verification (e.g., HPLC, MS) before use. G->I No J->G

Diagram 2: Decision Tree for Compound Stability Assessment

References

Calibrating analytical instruments for accurate 4-AcO-MALT measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating analytical instruments for the accurate measurement of 4-AcO-MALT. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 4-AcO-MALT, providing potential causes and solutions in a question-and-answer format.

Issue Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites on the column interacting with the analyte. - pH of the mobile phase is inappropriate for the analyte's pKa. - Column contamination or degradation. - Sample overload.- Use a column with end-capping or a different stationary phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Flush the column with a strong solvent or replace it if necessary. - Dilute the sample.
Poor Resolution Between Peaks - Inefficient column. - Inappropriate mobile phase composition. - Gradient slope is too steep.- Use a longer column or a column with a smaller particle size. - Optimize the mobile phase composition (e.g., change the organic solvent ratio or buffer concentration). - Flatten the gradient slope.
Low Signal-to-Noise Ratio - Low analyte concentration. - Suboptimal mass spectrometer settings. - Matrix effects (ion suppression).[1][2] - Contaminated source.- Concentrate the sample or use a more sensitive instrument. - Optimize parameters such as spray voltage, gas flows, and collision energy. - Improve sample cleanup, use matrix-matched calibrants, or employ an internal standard.[3] - Clean the mass spectrometer source.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations in the column oven. - Pump malfunction or leaks.- Ensure proper mobile phase mixing and degassing. - Use a column oven with stable temperature control. - Check the pump for leaks and perform regular maintenance.
Carryover of Analyte - Adsorption of the analyte to parts of the autosampler or column. - Insufficient needle wash.- Use a stronger wash solvent in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.[3] - Consider using a different injection port or syringe.

Frequently Asked Questions (FAQs)

1. How should I prepare my calibration standards for 4-AcO-MALT?

Certified reference materials should be used whenever available to prepare stock solutions in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[3] Serial dilutions are then made to prepare a series of calibration standards that bracket the expected concentration range of the unknown samples.[3] It is recommended to prepare fresh working standards daily.

2. What is the typical linear range for 4-AcO-MALT quantification?

The linear range will depend on the specific instrument and method used. However, a typical range for LC-MS analysis might be from low nanograms per milliliter (ng/mL) to several hundred ng/mL. It is crucial to establish the linear range during method validation by analyzing a series of standards and demonstrating an acceptable correlation coefficient (e.g., R² > 0.99).

3. How can I assess and mitigate matrix effects?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can be a significant issue in LC-MS analysis.[1][2] To assess this, you can compare the response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract.[3] Mitigation strategies include:

  • Improved Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[3]

  • Use of an Internal Standard (IS): A stable, isotopically labeled analog of the analyte is the ideal internal standard as it will behave similarly to the analyte during extraction and ionization, thus compensating for matrix effects.[3]

4. What are the key parameters to monitor for quality control during a run?

To ensure the quality of your results, include the following in each analytical batch:

  • Blanks: To check for carryover and contamination.[3]

  • Calibration Standards: To generate the calibration curve.

  • Quality Control (QC) Samples: Prepare at least three concentration levels (low, medium, and high) to verify the accuracy and precision of the method throughout the run.

  • Internal Standard Response: Monitor the IS response across all samples and standards. Significant variation may indicate a problem with the extraction or injection process.

5. What are the common analytical techniques for 4-AcO-MALT?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable techniques for the identification and quantification of 4-AcO-MALT and other tryptamines.[4][5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the specificity of mass spectrometric methods.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of 4-AcO-MALT and related compounds based on available literature.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterGC-MS[4]LC-QTOF-MS[4]
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Carrier Gas/Mobile Phase Helium (1 mL/min)A: 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0), B: Acetonitrile with 0.1% formic acid
Oven/Gradient Program 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 minInitial: 95A:5B; to 5A:95B over 13 min; back to 95A:5B at 15.5 min
Injection Volume 1 µL10 µL
Retention Time 6.799 min4.95 min
Mass Scan Range (m/z) 40-550100-510 (TOF MS)
Key Mass Fragments (m/z) 246 (molecular ion), 58 (base peak)[7][8]247.1450 ([M+H]+)[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of 4-AcO-MALT

This protocol is based on a general acid/base extraction procedure.[4]

  • Sample Aliquoting: Take a known volume or weight of the sample.

  • Acidification: Add an appropriate acidic solution (e.g., 0.1 M HCl) to the sample to protonate the amine group of 4-AcO-MALT.

  • Extraction of Neutral and Acidic Interferences: Wash the acidified sample with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Add a basic solution (e.g., 1 M NaOH) to the aqueous layer to deprotonate the 4-AcO-MALT, making it more soluble in organic solvents.

  • Extraction of Analyte: Extract the basified aqueous layer with a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The 4-AcO-MALT will partition into the organic layer.

  • Drying and Evaporation: Collect the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of 4-AcO-MALT

This protocol provides a general workflow for LC-MS/MS analysis.

  • Standard and Sample Preparation: Prepare calibration standards and QC samples as described in the FAQs. Prepare unknown samples, potentially involving a simple dilution or a protein precipitation step (e.g., with acetonitrile) for biological matrices.

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.

  • MS/MS Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, set up MRM transitions. This involves selecting a precursor ion (the protonated molecule [M+H]+) and one or more product ions that are specific to 4-AcO-MALT.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for each MRM transition.

  • Data Analysis:

    • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

    • Quantification: Determine the concentration of 4-AcO-MALT in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution Reference_Standard->Stock_Solution Sample Unknown Sample Sample_Extract Sample Extract Sample->Sample_Extract Working_Standards Working Standards Stock_Solution->Working_Standards LC_MS LC-MS/MS Analysis Working_Standards->LC_MS Sample_Extract->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A typical analytical workflow for the quantification of 4-AcO-MALT.

Troubleshooting_Tree Start Analytical Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Check_Column Check Column Condition & Mobile Phase pH Peak_Shape->Check_Column Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No Optimize_Gradient Optimize Gradient & Mobile Phase Resolution->Optimize_Gradient Yes End Issue Resolved Sensitivity->End No Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Yes Dilute_Sample Dilute Sample Check_Column->Dilute_Sample Dilute_Sample->End Change_Column Consider Different Column Optimize_Gradient->Change_Column Change_Column->End Improve_Cleanup Improve Sample Cleanup (Address Matrix Effects) Optimize_MS->Improve_Cleanup Improve_Cleanup->End

Caption: A decision tree for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative In Vivo Analysis of 4-AcO-MALT and 4-HO-MALT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two structurally related tryptamines: 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its presumed active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). The following sections present a summary of their pharmacological activities, supported by experimental data, to elucidate their relationship and respective in vivo profiles.

Core Pharmacological Relationship: A Prodrug Mechanism

The primary in vivo relationship between 4-AcO-MALT and 4-HO-MALT is that of a prodrug and its active metabolite. It is widely postulated that, similar to the well-established conversion of psilacetin (4-AcO-DMT) to psilocin (4-HO-DMT), 4-AcO-MALT undergoes deacetylation in the body to yield the pharmacologically active 4-HO-MALT.[1][2][3][4] This metabolic conversion is a critical factor in understanding the in vivo effects of 4-AcO-MALT, as its pharmacological activity is largely attributable to the resulting 4-HO-MALT.

4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT 4-AcO-MALT->4-HO-MALT Deacetylation (in vivo) Serotonin (B10506) Receptors Serotonin Receptors 4-HO-MALT->Serotonin Receptors Agonist Activity In Vivo Effects In Vivo Effects Serotonin Receptors->In Vivo Effects

Caption: Prodrug relationship of 4-AcO-MALT to 4-HO-MALT and subsequent in vivo effects.

In Vivo Behavioral Effects: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation, which is a key mechanism underlying the psychedelic effects of tryptamines in humans.[1][2] Studies have quantified the HTR induced by both 4-AcO-MALT and 4-HO-MALT, providing a direct comparison of their in vivo potency.

CompoundED50 (mg/kg)ED50 (µmol/kg)95% Confidence Interval (µmol/kg)
4-HO-MALT 0.912.241.45–3.46
4-AcO-MALT Not explicitly stated in the provided results, but generally found to have similar potency to its 4-hydroxy analog in HTR assays

Data sourced from studies in C57BL/6J mice.[1]

Despite in vitro studies showing that 4-hydroxy tryptamines generally have a higher affinity for 5-HT2A receptors than their 4-acetoxy counterparts, the in vivo HTR data reveals a comparable potency.[1][2][4] This suggests that the O-acetylation in 4-AcO-MALT does not significantly hinder its ability to induce 5-HT2A-mediated behavioral effects in vivo, which strongly supports the hypothesis that it is efficiently deacetylated to 4-HO-MALT.[1][2]

Receptor Binding and Functional Activity

While this guide focuses on in vivo effects, it is crucial to consider the in vitro receptor binding profiles that underpin these actions. Both 4-AcO-MALT and 4-HO-MALT interact with a range of serotonin receptors. Generally, 4-hydroxy compounds exhibit higher affinity across various 5-HT receptor subtypes compared to their 4-acetoxy analogs.[5]

4-HO-MALT and 4-AcO-MALT have shown notable affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, among others.[5] They also exhibit affinity for other receptors such as the alpha2A adrenergic receptor.[5] The activation of the 5-HT2A receptor is primarily responsible for the characteristic psychedelic effects.[1][2]

cluster_compounds Compounds cluster_receptors Receptor Targets 4-AcO-MALT 4-AcO-MALT 4-HO-MALT 4-HO-MALT 4-AcO-MALT->4-HO-MALT Metabolism 5-HT2A 5-HT2A 4-AcO-MALT->5-HT2A Lower Affinity (in vitro) 4-HO-MALT->5-HT2A High Affinity Other 5-HT Receptors Other 5-HT Receptors 4-HO-MALT->Other 5-HT Receptors Adrenergic Receptors Adrenergic Receptors 4-HO-MALT->Adrenergic Receptors

Caption: In vivo metabolic conversion and subsequent receptor interactions.

Experimental Protocols

Head-Twitch Response (HTR) Studies in Mice

This protocol is a standard method for assessing 5-HT2A receptor activation in vivo.[1][2]

1. Animals: Male C57BL/6J mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Drug Preparation: Test compounds are dissolved in an appropriate vehicle, such as isotonic saline. For behavioral studies, psilocin and its analogs are often administered intraperitoneally (IP) at a volume of 5 mL/kg.[1]

3. HTR Assessment:

  • A small magnet is affixed to the head of the mouse.
  • The mouse is placed in a chamber surrounded by a magnetometer coil.
  • Following IP administration of the test compound or vehicle, head twitches are recorded for a specified duration, typically up to 60 minutes.
  • The data is collected and analyzed to determine the dose-response relationship and calculate the ED50 value.

A[label="Drug Administration (IP)"]; B[label="Placement in HTR Chamber"]; C [label="Data Recording (Head Twitches)"]; D [label="Dose-Response Analysis"]; E [label="ED50 Calculation"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Experimental workflow for Head-Twitch Response (HTR) studies.

Summary and Conclusion

The in vivo effects of 4-AcO-MALT are primarily mediated by its active metabolite, 4-HO-MALT. While in vitro studies indicate a higher affinity of 4-HO-MALT for serotonin receptors, in vivo behavioral data from head-twitch response studies demonstrate a comparable potency between the two compounds. This suggests that 4-AcO-MALT is an effective prodrug for 4-HO-MALT, undergoing efficient deacetylation in vivo. For researchers and drug development professionals, this implies that the in vivo pharmacological profile of 4-AcO-MALT will closely mirror that of 4-HO-MALT, with potential minor differences in pharmacokinetics (e.g., onset and duration of action) related to the rate of metabolic conversion. Further studies are warranted to fully characterize the pharmacokinetic profiles of both compounds.

References

Cross-Validation of Analytical Methods for 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, synthetic tryptamines such as 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) require robust and validated analytical methods for accurate identification and quantification. This guide provides a comparative overview of the analytical techniques that have been applied to the analysis of 4-AcO-MALT and its structurally related analogs. Due to a lack of formally validated and published quantitative methods for 4-AcO-MALT, this guide also incorporates data from the analysis of the more extensively studied tryptamine, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), to provide a framework for future validation efforts.

Comparative Analysis of Analytical Techniques

While specific cross-validation studies for 4-AcO-MALT are not yet available in peer-reviewed literature, preliminary analytical work has been conducted. The primary methods employed for the characterization of novel tryptamines include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF).

The following table summarizes the instrumental parameters used in the qualitative identification of 4-AcO-MALT and provides a comparison with a validated method for 4-AcO-DMT, offering insights into potential starting points for method development and validation.

ParameterGC-MS for 4-Acetoxy-MALT (Qualitative)[1]LC-QTOF-MS for 4-Acetoxy-MALT (Qualitative)[1]
Instrumentation Agilent 5975 Series GC/MSD SystemSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Sample Preparation Acid/base extraction1:100 dilution of acid/base extraction in mobile phase
Chromatographic Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase/Carrier Gas Helium (1 mL/min)A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile with 0.1% formic acid
Gradient/Oven Program 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 minInitial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Injection Volume 1 µL (Splitless)10 µL
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer Mass Selective Detector (MSD)Quadrupole Time-of-Flight (QTOF)
Scan Range 40-550 m/zTOF MS Scan: 100-510 Da
Retention Time 6.799 min4.95 min
Quantitative Data Not availableNot available

Note: The analytical data for 4-Acetoxy-MALT was generated without a standard reference material, and all identifications were based on the evaluation of the analytical data itself.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols applied to the analysis of 4-AcO-MALT.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 4-AcO-MALT Identification

This protocol is based on the methodology reported by NMS Labs for the qualitative analysis of 4-Acetoxy-MALT.[1]

  • Sample Preparation: An acid/base extraction was performed on the seized material.

  • Instrumentation: An Agilent 5975 Series GC/MSD System was used.

  • Chromatographic Conditions:

    • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C held for 0.5 minutes, then ramped at 35°C/min to 340°C and held for 6.5 minutes.

    • Injection Port Temperature: 265°C.

    • Injection Mode: Splitless injection of 1 µL.

  • Mass Spectrometry Conditions:

    • Transfer Line Temperature: 300°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40-550 m/z.

    • Threshold: 250.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol for 4-AcO-MALT Identification

This protocol is based on the methodology reported by The Center for Forensic Science Research and Education for the qualitative analysis of 4-Acetoxy-MALT.[1]

  • Sample Preparation: The acid/base extraction of the sample was diluted 1:100 in the mobile phase.

  • Instrumentation: A Sciex TripleTOF® 5600+ mass spectrometer coupled with a Shimadzu Nexera XR UHPLC system was used.

  • Chromatographic Conditions:

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium formate, pH 3.0.

    • Mobile Phase B: Not specified in the provided document.

    • Gradient Program: A gradient was run from 95% A and 5% B to 5% A and 95% B over 13 minutes, followed by a return to initial conditions at 15.5 minutes.

    • Autosampler Temperature: 15°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • TOF MS Scan Range: 100-510 Da.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Seized Material Extraction Acid/Base Extraction Sample->Extraction Injection Splitless Injection (1 µL) Extraction->Injection GC Gas Chromatography (Zebron™ ZB-35HT) Injection->GC MS Mass Spectrometry (Agilent 5975 MSD) GC->MS Data Data Acquisition (m/z 40-550) MS->Data

Caption: Workflow for the qualitative analysis of 4-AcO-MALT using GC-MS.

LCQTOF_Workflow cluster_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis Sample Seized Material Extraction Acid/Base Extraction Sample->Extraction Dilution 1:100 Dilution in Mobile Phase Extraction->Dilution Injection Injection (10 µL) Dilution->Injection LC UHPLC (Phenomenex® Kinetex C18) Injection->LC MS Mass Spectrometry (Sciex TripleTOF® 5600+) LC->MS Data Data Acquisition (TOF MS 100-510 Da) MS->Data

Caption: Workflow for the qualitative analysis of 4-AcO-MALT using LC-QTOF-MS.

Future Directions and Recommendations

The current analytical data for 4-AcO-MALT is foundational but lacks the validation required for quantitative applications in forensic toxicology or clinical settings. To establish robust and reliable methods, the following steps are recommended:

  • Acquisition of Certified Reference Material: A certified reference standard for 4-AcO-MALT is essential for method validation, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Method Validation: Full validation of both GC-MS and LC-MS/MS methods should be performed according to established guidelines (e.g., SWGTOX, FDA). This would involve assessing parameters such as selectivity, matrix effects, and stability.

  • Metabolite Identification: As with other tryptamines like 4-AcO-DMT, it is crucial to investigate the metabolism of 4-AcO-MALT to identify unique biomarkers of exposure.[2][3] In vitro studies using human liver microsomes or hepatocytes can be a starting point.[2][4]

  • Cross-Validation Studies: Once validated methods are established, inter-laboratory cross-validation studies should be conducted to ensure the reproducibility and reliability of the analytical results across different laboratories and platforms.

By drawing upon the established methodologies for similar compounds and adhering to rigorous validation protocols, the scientific community can develop the necessary tools for the accurate and reliable analysis of 4-AcO-MALT.

References

A Comparative Analysis of 4-AcO-MALT and Other Tryptamine Analogs for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological performance and experimental data of emerging tryptamine (B22526) compounds, designed for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and other notable tryptamine analogs. The information presented herein is intended to support research and development by offering a structured overview of receptor binding affinities, functional activities, and the experimental protocols used to determine these properties.

Introduction to Tryptamine Analogs

Substituted tryptamines are a broad class of compounds, many of which are analogs of the neurotransmitter serotonin (B10506).[1] These molecules, characterized by an indole (B1671886) ring structure connected to an amino group via an ethyl sidechain, have been a focal point of neuropharmacological research due to their interactions with serotonin receptors.[1] Variations in substitutions on the indole ring and the amino group lead to a wide range of pharmacological profiles.[1] This guide focuses on 4-AcO-MALT, a less-common tryptamine, and compares its known characteristics with more extensively studied analogs such as psilacetin (4-AcO-DMT) and its active metabolite, psilocin (4-HO-DMT).[2][3]

4-AcO-MALT, first described in scientific literature around 2021, is the acetate (B1210297) ester of 4-HO-MALT.[2] It is presumed to act as a prodrug for 4-HO-MALT, which is a serotonin 5-HT₂ receptor agonist.[2][4] This mechanism is analogous to that of 4-AcO-DMT, which is hydrolyzed in the body to the pharmacologically active psilocin.[3][5]

Quantitative Receptor Binding and Functional Activity Data

The following tables summarize the in vitro binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) of 4-AcO-MALT and a selection of other tryptamine analogs at key serotonin receptors. Lower Ki and EC₅₀ values indicate higher binding affinity and functional potency, respectively. Data has been aggregated from multiple peer-reviewed studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT₁A5-HT₂A5-HT₂B5-HT₂CSERT
4-AcO-MALT Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
4-HO-MALT Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Psilocin (4-HO-DMT) 129[6]40[6]4.6[6]22[6]4,300[6]
4-AcO-DMT 220[6]140[6]17[6]46[6]4,800[6]
DMT 1,070[6]108[6]49[6]1,860[6]1,210[6]
5-MeO-DMT 16[6]61.5[6]11.5[6]115[6]470[6]
4-AcO-MET Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
4-HO-MET Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
4-AcO-DALT Data Not Available701[7]1,014[7]1,087[7]3,745[7]
4-HO-DALT 204[7]133[7]2,593[7]1,018[7]>10,000[7]

Note: '-' indicates data not available in the cited sources.

Table 2: Comparative 5-HT₂A Receptor Functional Activity

CompoundAssay TypeEC₅₀ (nM)Efficacy (% of 5-HT)
4-HO-MALT Calcium Mobilization[4]~5-10~90-100
Psilocin (4-HO-DMT) Calcium Mobilization[4]~1-10~90-100
4-AcO-DMT Calcium Mobilization[4]~10-40 fold weaker than 4-HO-DMT79.2[4]
4-HO-MET Calcium Mobilization[8]Data Not AvailableData Not Available
4-AcO-MET Calcium Mobilization[8]Data Not AvailableData Not Available

Generally, 4-hydroxy tryptamines exhibit higher binding affinity across serotonin receptors compared to their 4-acetoxy counterparts.[9] However, in vivo studies, such as the head-twitch response (HTR) in mice, suggest that O-acetylation has little effect on the behavioral potency of these compounds, supporting the hypothesis that 4-acetoxy tryptamines act as prodrugs that are deacetylated in vivo.[4][10]

Key Signaling Pathway: 5-HT₂A Receptor Activation

Many psychoactive tryptamines demonstrate high affinity for the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The activation of this receptor is believed to be a primary mediator of the psychedelic effects of these compounds.[4] Upon agonist binding, the 5-HT₂A receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects.

Gq_Signaling_Pathway Tryptamine Tryptamine Analog (e.g., 4-HO-MALT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Canonical Gq/11 signaling pathway activated by 5-HT₂A receptor agonists.

Experimental Protocols

Radioligand Binding Assay

This method is employed to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with a known high affinity for the target receptor.

General Protocol:

  • Preparation of Materials:

    • Cell membranes from cell lines expressing the human serotonin receptor of interest (e.g., HEK293 cells).

    • Radioligand (e.g., [³H]ketanserin for 5-HT₂A).

    • Test compound (e.g., 4-AcO-MALT).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation fluid.

  • Assay Procedure:

    • Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptors Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (e.g., 4-AcO-MALT) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: A typical workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT₂A receptor, by detecting changes in intracellular calcium levels.

General Protocol:

  • Cell Culture and Dye Loading:

    • Cells expressing the receptor of interest (e.g., CHO-K1 or HEK293) are cultured in microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • The microplate is placed in a fluorescence plate reader.

    • Varying concentrations of the test compound are added to the wells.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured over time.

  • Data Analysis:

    • The increase in fluorescence is used to generate concentration-response curves.

    • The EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal efficacy) are calculated from these curves.

Conclusion

The available data, while still limited for 4-AcO-MALT, suggests that it likely functions as a prodrug for 4-HO-MALT, a potent 5-HT₂A receptor agonist.[2][4] This places it within a class of tryptamines that includes the well-studied 4-AcO-DMT.[3] The structure-activity relationships observed among related tryptamines indicate that variations in N-alkyl substituents can influence receptor binding and functional activity.[4] Further research, including detailed in vitro binding and functional assays for 4-AcO-MALT and 4-HO-MALT across a wider range of receptors, is necessary to fully characterize their pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations. This comparative analysis serves as a foundational resource for researchers in the rational design and evaluation of novel tryptamine-based compounds.

References

Validating the Prodrug Hypothesis of 4-AcO-MALT in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-AcO-MALT's performance as a prodrug with the well-established psychedelic prodrug, psilocybin. By examining supporting experimental data from animal models, we aim to validate the hypothesis that 4-AcO-MALT serves as a prodrug for the psychoactive compound 4-HO-MALT. This guide synthesizes in vitro and in vivo data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Executive Summary

The central hypothesis is that 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is rapidly deacetylated in vivo by esterase enzymes to its pharmacologically active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). This mechanism is analogous to the dephosphorylation of psilocybin to psilocin. Evidence from studies on closely related 4-acetoxy-tryptamines, particularly 4-AcO-DMT, strongly supports this bioconversion. In vivo studies in rodents demonstrate that while 4-acetoxy compounds have significantly lower in vitro affinity for the primary psychedelic target, the serotonin (B10506) 5-HT2A receptor, they exhibit comparable in vivo potency in inducing head-twitch responses (HTR), a behavioral proxy for psychedelic effects. This suggests efficient conversion to the more active 4-hydroxy form. Pharmacokinetic studies of 4-AcO-DMT confirm its rapid conversion to psilocin, with detectable plasma concentrations of the active metabolite within minutes of administration.

In Vitro Evidence: Receptor Binding and Metabolism

The prodrug hypothesis is supported by in vitro studies demonstrating that the 4-hydroxy metabolites are significantly more potent at the 5-HT2A receptor than their 4-acetoxy precursors. Furthermore, in vitro metabolism studies confirm the hydrolysis of the acetyl group.

Table 1: Comparative 5-HT2A Receptor Functional Activity (EC50, nM)

CompoundEC50 (nM) at human 5-HT2AFold Difference (Acetoxy vs. Hydroxy)
4-AcO-DMT79.2~10-20 fold weaker
4-HO-DMT (Psilocin)1-10
4-AcO-MALTData not availablePresumed similar to analogs
4-HO-MALTPotency similar to 4-HO-MPT

Data compiled from studies on various 4-substituted tryptamines.[1]

In vitro metabolism studies using human liver microsomes have shown that the primary metabolic pathway for 4-AcO-DMT is hydrolysis to psilocin.[2][3] This deacetylation is presumed to be carried out by ubiquitous esterase enzymes. Similar metabolic pathways have been observed for other 4-acetoxy-tryptamines like 4-AcO-DiPT.[4][5]

In Vivo Evidence: Behavioral and Pharmacokinetic Data

Animal models, particularly rodent head-twitch response (HTR) and pharmacokinetic studies, provide compelling evidence for the in vivo conversion of 4-acetoxy-tryptamines.

Head-Twitch Response (HTR)

The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic effects in humans.[6] Studies consistently show that while 4-acetoxy tryptamines are less potent in vitro, they induce HTR with potencies comparable to their 4-hydroxy counterparts, strongly suggesting in vivo conversion to the more active compound.[1]

Table 2: Comparative Head-Twitch Response (HTR) Potency in Mice (ED50)

CompoundED50 (µmol/kg)Notes
4-AcO-DMT~1.12Potency similar to psilocin
4-HO-DMT (Psilocin)0.81
4-AcO-MALTData not available
4-HO-MALT2.24Potency similar to 4-HO-MPT

Data for 4-AcO-DMT and psilocin from comparative studies.[1]

Pharmacokinetics

Pharmacokinetic studies in rodents provide direct evidence of the conversion of 4-AcO-DMT to psilocin. Following administration of 4-AcO-DMT, psilocin is rapidly detected in the plasma, with peak concentrations observed within 15 minutes.[7]

Table 3: Comparative Pharmacokinetics of Psilocin from Prodrugs in Mice

Prodrug AdministeredTime to Peak Psilocin ConcentrationPsilocin Half-lifeRelative Psilocin Exposure (vs. Psilocybin)
Psilocybin~15 minutes~30 minutes100%
4-AcO-DMT~15 minutes~30 minutes~70%

Data from a study directly comparing psilocybin and 4-AcO-DMT in C57Bl6/J mice.[2][8]

While specific pharmacokinetic data for 4-AcO-MALT is not yet available, the data from its close structural analog, 4-AcO-DMT, provides a strong predictive model for its behavior as a prodrug.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is a generalized procedure for assessing the in vitro metabolism of a test compound.

Objective: To determine the metabolic fate of 4-AcO-MALT when incubated with liver microsomes, with a focus on identifying the formation of 4-HO-MALT.

Materials:

  • Pooled human or rodent liver microsomes

  • Test compound (4-AcO-MALT)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other organic solvent for quenching)

  • LC-MS/MS system

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer and the test compound.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound (4-AcO-MALT) and the expected metabolite (4-HO-MALT).

Head-Twitch Response (HTR) in Mice

This protocol outlines the general procedure for assessing the 5-HT2A receptor-mediated behavioral effects of a compound.

Objective: To compare the in vivo potency of 4-AcO-MALT and 4-HO-MALT in inducing the head-twitch response.

Animals: Male C57BL/6J mice are commonly used.

Procedure:

  • Administer the test compound (4-AcO-MALT, 4-HO-MALT, or vehicle control) via a specified route (e.g., intraperitoneal or subcutaneous injection).

  • Place the mouse in a clean observation chamber.

  • Record the number of head twitches over a set period (e.g., 30-60 minutes). Recording can be done by trained observers, often blinded to the treatment conditions, or through automated systems using video analysis or magnet-based detectors.[9][10][11][12]

  • Data is typically expressed as the total number of head twitches or the frequency of twitches over time. Dose-response curves are generated to determine the ED50 for each compound.

Visualizations

Signaling Pathway

Serotonergic Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 4_AcO_MALT 4-AcO-MALT (Prodrug) 4_HO_MALT 4-HO-MALT (Active Metabolite) 4_AcO_MALT->4_HO_MALT Esterase Hydrolysis 5HT2A_Receptor 5-HT2A Receptor 4_HO_MALT->5HT2A_Receptor Agonist Binding Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream_effects Downstream Effects (e.g., Head-Twitch Response) Ca_release->Downstream_effects PKC_activation->Downstream_effects

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow

Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_hypothesis Hypothesis Validation Metabolism In Vitro Metabolism (Liver Microsomes) LCMS LC-MS/MS Analysis Metabolism->LCMS Binding Receptor Binding Assay (5-HT2A) Binding_Data Binding Affinity (Ki) Binding->Binding_Data Validation Prodrug Hypothesis Validation LCMS->Validation Binding_Data->Validation Dosing Animal Dosing (4-AcO-MALT vs. Psilocybin) HTR Head-Twitch Response (HTR) Dosing->HTR PK Pharmacokinetic Study Dosing->PK Behavioral_Data Behavioral Potency (ED50) HTR->Behavioral_Data PK_Data Plasma Concentrations (Cmax, Tmax, AUC) PK->PK_Data Behavioral_Data->Validation PK_Data->Validation

Caption: Workflow for Prodrug Hypothesis Validation.

Conclusion

The available evidence from animal models, particularly through the study of close structural analogs like 4-AcO-DMT, provides strong support for the hypothesis that 4-AcO-MALT functions as a prodrug for 4-HO-MALT. The discrepancy between low in vitro 5-HT2A receptor affinity and high in vivo behavioral potency is a key finding that points towards rapid metabolic activation. Pharmacokinetic data for 4-AcO-DMT confirms this rapid conversion. Future studies should focus on obtaining direct pharmacokinetic data for 4-AcO-MALT to definitively quantify its conversion to 4-HO-MALT in vivo and further solidify its position as a viable psilocin analog prodrug for research and potential therapeutic development.

References

Reproducibility of Behavioral Effects Induced by 4-AcO-MALT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects induced by 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), focusing on the reproducibility of its effects as a serotonergic psychedelic. The primary behavioral measure discussed is the head-twitch response (HTR) in rodents, a well-established and quantifiable assay used to assess the in vivo activity of 5-HT2A receptor agonists, which is highly correlated with psychedelic potency in humans.

Introduction to 4-AcO-MALT and the Head-Twitch Response

4-AcO-MALT is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), similar to how 4-AcO-DMT is deacetylated in vivo to the active metabolite psilocin (4-HO-DMT). The behavioral effects of these compounds are primarily mediated by their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic and reliable behavioral proxy for 5-HT2A receptor activation by psychedelics.[1] The frequency of HTR is dose-dependent and highly reproducible, making it a valuable tool for assessing the potency and potential psychedelic activity of novel compounds.[2]

Comparative Analysis of Head-Twitch Response

The following table summarizes the in vivo potency of 4-AcO-MALT, its active metabolite 4-HO-MALT, and other well-characterized serotonergic psychedelics in inducing the head-twitch response in mice. Potency is expressed as the median effective dose (ED50), which is the dose required to produce 50% of the maximal response.

CompoundED50 (µmol/kg)ED50 (mg/kg)Reference
4-AcO-MALT 2.370.65[3]
4-HO-MALT 2.240.52[3]
Psilocin (4-HO-DMT)0.810.17[3]
LSD0.130.05[2]
DOI1.750.48[2]

Note: Lower ED50 values indicate higher potency.

The data indicates that 4-AcO-MALT and 4-HO-MALT have very similar potencies in inducing the head-twitch response, which supports the hypothesis that 4-AcO-MALT acts as a prodrug for 4-HO-MALT.[3] When compared to other classic psychedelics, 4-AcO-MALT is less potent than psilocin and LSD but shows a potency comparable to that of DOI in this behavioral assay.

Experimental Protocols

Rodent Head-Twitch Response (HTR) Assay

This protocol outlines the methodology for quantifying the head-twitch response in mice, a key behavioral assay for assessing the in vivo effects of 5-HT2A receptor agonists.

1. Animals:

  • Male C57BL/6J mice are commonly used due to their robust HTR.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Preparation (for magnetometer-based detection):

  • Mice are anesthetized, and a small neodymium magnet is surgically implanted on the dorsal surface of the cranium using dental cement.

  • A recovery period of at least one week is allowed post-surgery.

3. Apparatus:

  • A cylindrical observation chamber is placed within a magnetometer coil that detects changes in the magnetic field.

  • Alternatively, a high-speed camera can be used for video recording and subsequent manual or automated scoring.

4. Procedure:

  • On the day of the experiment, mice are habituated to the testing chamber for a designated period (e.g., 30 minutes).

  • The test compound (e.g., 4-AcO-MALT) or vehicle is administered, typically via intraperitoneal (IP) injection.

  • Immediately following injection, the animal is returned to the observation chamber, and head twitches are recorded for a specified duration (e.g., 30-60 minutes).

5. Data Analysis:

  • Magnetometer: The voltage output from the coil is recorded and filtered. Head twitches are identified by their characteristic sinusoidal waveform, frequency (≥ 40 Hz), and short duration (< 0.15 s).[2]

  • Observational: A trained observer, blind to the experimental conditions, manually counts the number of head twitches. Automated video analysis software can also be employed.

  • The total number of head twitches per unit of time is quantified for each animal. Dose-response curves are generated to calculate the ED50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway activated by 4-AcO-MALT (via its active metabolite) and the general workflow of the head-twitch response experiment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-MALT 4-HO-MALT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-MALT->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Activates Cellular_Response Downstream Cellular Effects (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

5-HT2A Receptor Signaling Pathway

G Start Start Animal_Prep Animal Preparation (Magnet Implantation) Start->Animal_Prep Habituation Habituation to Test Chamber Animal_Prep->Habituation Drug_Admin Drug Administration (4-AcO-MALT or Vehicle) Habituation->Drug_Admin Data_Recording Record Head Movements (Magnetometer/Video) Drug_Admin->Data_Recording Data_Analysis Quantify Head Twitches (Count HTRs) Data_Recording->Data_Analysis Results Dose-Response Analysis (Calculate ED50) Data_Analysis->Results End End Results->End

Head-Twitch Response Experimental Workflow

Conclusion

The behavioral effects of 4-AcO-MALT, specifically the induction of the head-twitch response, are expected to be highly reproducible under controlled experimental conditions. This reproducibility is anchored in the well-validated HTR assay and the consistent pharmacology of 5-HT2A receptor agonists. The potency of 4-AcO-MALT is comparable to its active metabolite, 4-HO-MALT, and falls within the range of other known serotonergic psychedelics. For researchers in drug development, the HTR paradigm serves as a reliable and efficient in vivo screening tool to assess the potential psychedelic-like activity and relative potency of novel tryptamine derivatives.

References

A Comparative Guide to the Metabolic Stability of 4-AcO-MALT and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic fate of novel psychoactive compounds is paramount for predicting their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its structural analogs. While direct comparative experimental data for 4-AcO-MALT is limited in publicly available literature, this document synthesizes information from studies on closely related 4-acetoxy tryptamines, primarily 4-AcO-DMT (O-acetylpsilocin), to infer the metabolic pathways and stability of this class of compounds.

Introduction to 4-Acetoxy Tryptamines

4-Acetoxy tryptamines are a class of synthetic tryptamines that are structurally related to psilocybin and psilocin. They are often considered prodrugs, as the 4-acetoxy group is readily hydrolyzed in the body to the corresponding pharmacologically active 4-hydroxy metabolite.[1][2] For instance, 4-AcO-DMT is a prodrug for psilocin.[2][3][4] This bioactivation is a key determinant of their metabolic profile. It is anticipated that other 4-acetoxy derivatives, such as 4-AcO-MET, are similarly hydrolyzed to their active 4-hydroxy counterparts (e.g., 4-HO-MET).[5]

Metabolic Pathways

The metabolism of 4-acetoxy tryptamines can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: The initial and most significant metabolic step for 4-acetoxy tryptamines is the hydrolysis of the acetate (B1210297) ester to form the active 4-hydroxy metabolite.[2][3] This reaction is catalyzed by esterase enzymes present in the blood and tissues.[2]

Following hydrolysis, the resulting 4-hydroxy metabolite undergoes further Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7] For psilocin, the active metabolite of 4-AcO-DMT, the key CYP isozymes involved are CYP2D6 and CYP3A4.[6] These enzymes catalyze reactions such as:

  • Hydroxylation: Addition of a hydroxyl group to the indole (B1671886) ring or alkyl side chain.

  • N-demethylation: Removal of methyl groups from the terminal amine.

  • Oxidation: Conversion of the ethylamino side chain to a carboxylic acid.

An in vitro study utilizing human liver microsomes identified fifteen metabolites of 4-AcO-DMT, the majority being products of these Phase I biotransformations.[3]

Phase II Metabolism: The primary Phase II metabolic pathway for the 4-hydroxy metabolites is glucuronidation, where glucuronic acid is conjugated to the hydroxyl group, facilitating excretion.[3]

Comparative Metabolic Stability

Direct quantitative data on the metabolic stability of 4-AcO-MALT and a range of its derivatives is not available in the current body of scientific literature. However, based on the known structure-activity relationships of tryptamines, some general comparisons can be inferred. The stability of the N,N-dialkyl substituents can influence the rate of metabolism by CYP enzymes. Bulkier or more complex alkyl groups may sterically hinder the approach of the enzyme, potentially slowing down metabolism compared to simpler substituents like the dimethyl groups in 4-AcO-DMT.

To definitively compare the metabolic stability of 4-AcO-MALT and its derivatives, in vitro studies using human liver microsomes or hepatocytes would be required. Such studies would yield key quantitative parameters as outlined in the table below.

Table 1: Key Parameters for Assessing Metabolic Stability
ParameterDescriptionMethod of DeterminationSignificance
Half-life (t1/2) The time required for the concentration of the parent compound to decrease by half.In vitro incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis at multiple time points.A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug, independent of blood flow.Calculated from the rate of disappearance of the parent compound in an in vitro metabolic assay.A higher intrinsic clearance suggests faster metabolism and lower stability.
Metabolite Profile Identification and quantification of the metabolites formed.LC-MS/MS analysis of the incubation mixture after a set period.Provides insight into the specific metabolic pathways and potential for active metabolites.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, which can be adapted to compare 4-AcO-MALT and its derivatives.

In Vitro Microsomal Metabolic Stability Assay

1. Objective: To determine the in vitro half-life and intrinsic clearance of 4-AcO-MALT and its derivatives upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (4-AcO-MALT and derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of each test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes and the NADPH regenerating system to the phosphate buffer. Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells. The final concentration of the test compound is typically around 1 µM.

  • Incubate the plate at 37°C with constant shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Visualization of Pathways

Signaling Pathway of Active Metabolites

The primary psychedelic effects of 4-acetoxy tryptamines are mediated by their active 4-hydroxy metabolites, which are agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][6][8]

signaling_pathway cluster_pre Bioactivation cluster_post Receptor Binding and Signaling 4-AcO-Tryptamine 4-AcO-Tryptamine 4-HO-Tryptamine 4-HO-Tryptamine 4-AcO-Tryptamine->4-HO-Tryptamine Esterase 5-HT2A_Receptor 5-HT2A_Receptor 4-HO-Tryptamine->5-HT2A_Receptor Agonist Gq_G11 Gq_G11 5-HT2A_Receptor->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Downstream_Effects Downstream_Effects IP3_DAG->Downstream_Effects Leads to

Caption: Bioactivation and subsequent 5-HT2A receptor signaling pathway.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the general workflow for determining the metabolic stability of a compound using an in vitro microsomal assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Test Compound Stock Initiate_Reaction Initiate Reaction (Add Compound to Mix) Compound_Stock->Initiate_Reaction Microsome_Mix Prepare Microsome & Cofactor Mix Microsome_Mix->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate_37C->Time_Points Quench_Reaction Quench Reaction (Add Acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Calculation Calculate t1/2 and CLint LCMS_Analysis->Data_Calculation

Caption: Workflow for in vitro microsomal metabolic stability assay.

Conclusion

While direct comparative data on the metabolic stability of 4-AcO-MALT and its derivatives is currently lacking in peer-reviewed literature, a robust framework exists for its determination. Based on studies of related compounds, particularly 4-AcO-DMT, it is evident that these molecules act as prodrugs, with initial hydrolysis to the active 4-hydroxy metabolite being the primary metabolic step. Subsequent metabolism is likely governed by CYP enzymes. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to build a comprehensive metabolic stability profile for this class of compounds. Such data is critical for the rational design and development of new therapeutic agents.

References

Correlating In Vitro Receptor Binding with In Vivo Potency of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-AcO-MALT and related tryptamine (B22526) compounds, focusing on the correlation between their in vitro receptor binding affinities and their in vivo potencies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships within this class of molecules.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine and an analogue of the psychedelic compound psilocin (4-HO-DMT). Like many 4-acetoxy tryptamines, it is hypothesized to be a prodrug that is rapidly hydrolyzed in the body to its corresponding 4-hydroxy analogue, in this case, 4-HO-MALT. The psychoactive effects of these compounds are primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. Understanding the relationship between a compound's ability to bind to these receptors in vitro and its potency in living organisms (in vivo) is a cornerstone of psychedelic drug research and development.

This guide synthesizes available data to compare the pharmacological profile of tryptamines, with a focus on how substitutions at the 4-position of the indole (B1671886) ring and on the terminal nitrogen of the ethylamine (B1201723) side chain influence receptor binding and functional activity.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities (Ki, in nM) and in vivo potencies (ED50, in µmol/kg) for a selection of tryptamines. Lower Ki values indicate higher binding affinity, while lower ED50 values indicate higher in vivo potency.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C
4-AcO-DMT 2499342
4-HO-DMT (Psilocin) 1297911
4-HO-MET 1001812
4-HO-DET 1152012
4-HO-MALT ----
4-AcO-DALT 411481216
4-HO-DALT 152322

Data compiled from multiple sources. A hyphen (-) indicates that data was not available in the reviewed literature.

Table 2: In Vivo Potency (ED50) in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (µmol/kg)
4-HO-DMT (Psilocin) 1.07
4-AcO-DMT 1.40
4-HO-MET 0.65
4-HO-MALT 2.24
4-AcO-DALT 0.73
4-HO-DALT 1.95

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to predict hallucinogenic potential in humans.[1]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for various neurotransmitter receptors.

Methodology: Radioligand competition binding assays are performed using cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a buffer solution. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

In Vivo Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo potency of test compounds as 5-HT2A receptor agonists.

Methodology: The HTR assay is conducted in male C57BL/6J mice.

  • Animal Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Test compounds are dissolved in an appropriate vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.[1]

  • Observation Period: Immediately after injection, mice are placed individually in observation chambers. The number of head twitches is counted for a defined period, usually 30-60 minutes.

  • Data Analysis: Dose-response curves are generated by plotting the mean number of head twitches against the dose of the test compound. The effective dose that produces 50% of the maximal response (ED50) is calculated using non-linear regression.[1]

Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tryptamine Tryptamine 5HT2A_Receptor 5-HT2A Receptor Tryptamine->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects (e.g., Head-Twitch Response) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A receptor activation pathway.

Experimental Workflow: From In Vitro Binding to In Vivo Potency

G Start Test Compound (e.g., 4-AcO-MALT) InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo BindingAssay Radioligand Binding Assay InVitro->BindingAssay Ki_Value Determine Ki value (Binding Affinity) BindingAssay->Ki_Value Correlation Correlate Ki and ED50 Ki_Value->Correlation HTR_Assay Head-Twitch Response (HTR) Assay in Mice InVivo->HTR_Assay ED50_Value Determine ED50 value (In Vivo Potency) HTR_Assay->ED50_Value ED50_Value->Correlation SAR Structure-Activity Relationship (SAR) Analysis Correlation->SAR

Caption: Workflow for correlating in vitro and in vivo data.

Discussion and Conclusion

The correlation between in vitro receptor binding and in vivo potency for psychedelic tryptamines is complex. While high affinity for the 5-HT2A receptor is a prerequisite for the hallucinogenic effects, it is not the sole determinant of in vivo potency.

Prodrug Hypothesis: For 4-acetoxy tryptamines like 4-AcO-MALT and 4-AcO-DMT, the in vitro binding affinities are often lower (higher Ki values) than their 4-hydroxy counterparts.[1][2] However, their in vivo potencies in the HTR assay are comparable.[1] This supports the hypothesis that 4-acetoxy compounds are rapidly deacetylated in vivo to their more active 4-hydroxy metabolites.[1][3] The rate and efficiency of this metabolic conversion are critical factors influencing the onset and duration of effects.

Role of Other Receptors: While the 5-HT2A receptor is central to the psychedelic experience, interactions with other receptors, such as the 5-HT1A receptor, can modulate the overall pharmacological effect. Activation of 5-HT1A receptors has been suggested to have a negative or buffering effect on the 5-HT2A-mediated HTR.[4] This highlights the importance of a comprehensive receptor binding profile to understand a compound's in vivo effects.

Structure-Activity Relationships (SAR):

  • 4-Position Substitution: The data consistently show that 4-hydroxy tryptamines have high affinity for 5-HT receptors.[2] Acetylation at this position generally reduces in vitro affinity but has a less pronounced effect on in vivo potency, likely due to metabolic conversion.[1]

  • N,N-Dialkyl Substitution: The nature of the alkyl groups on the terminal nitrogen significantly influences both receptor binding and in vivo potency. For instance, increasing the bulk of the N-alkyl substituents can affect potency.[1] The presence of an allyl group, as in 4-AcO-MALT and 4-HO-MALT, contributes to the unique pharmacological profile of these compounds.

References

A Comparative Safety Profile of 4-AcO-MALT and Psilocin for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the safety profiles of two psychoactive tryptamine (B22526) compounds: 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and psilocin. While psilocin, the active metabolite of psilocybin, has been the subject of extensive research, 4-AcO-MALT is a lesser-known synthetic tryptamine for which safety data is sparse. This document aims to collate the available scientific information to facilitate a preliminary safety assessment for research and drug development purposes.

Introduction to the Compounds

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug found in over 200 species of mushrooms.[1] It is the primary psychoactive metabolite of psilocybin and is responsible for its hallucinogenic effects. Psilocin's mechanism of action is primarily mediated by its agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[2]

4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine and an analogue of psilocin. It is presumed to be a prodrug of 4-HO-MALT, which is structurally similar to psilocin.[3][4] Much of the understanding of 4-AcO-MALT's effects and safety is extrapolated from its structural similarity to other acetylated tryptamines like 4-AcO-DMT (psilacetin), which is a well-established prodrug for psilocin.[5][6]

Quantitative Safety Data

Parameter4-AcO-MALTPsilocinSpeciesRoute of AdministrationSource(s)
Median Lethal Dose (LD50) Data not available280 mg/kgMouseOral[7][8]
293.07 mg/kgMouseIntraperitoneal[9][10]

Adverse Effects Profile

The adverse effects of psilocin have been documented in clinical and recreational use settings. For 4-AcO-MALT, the adverse effect profile is largely anecdotal and inferred from its presumed conversion to 4-HO-MALT and comparison with similar compounds like 4-AcO-DMT.

Adverse Effect Category4-AcO-MALT (presumed/anecdotal)Psilocin (documented)Source(s)
Psychological Anxiety, paranoia, confusion, potential for challenging psychoactive experiences.Anxiety, paranoia, fear, confusion, hallucinations, transient psychosis.[11][12][11]
Cardiovascular Increased heart rate and blood pressure.Transient increases in heart rate and blood pressure.[13][14] In rare high-dose cases or in medically compromised individuals, more severe cardiovascular events have been reported.[15][11][13][14][15]
Gastrointestinal Nausea, vomiting.Nausea, vomiting.[16][11][16]
Neurological Dizziness, potential for Hallucinogen Persisting Perception Disorder (HPPD).Dizziness, muscle weakness, lack of coordination. In rare cases, neurotoxicity and cytotoxic lesions have been reported.[16][17][11][16][17]

Receptor Binding Affinity

The primary mechanism of action for both compounds is believed to be through interaction with serotonin receptors. Psilocin is a known agonist at multiple serotonin receptor subtypes. 4-HO-MALT, the presumed active metabolite of 4-AcO-MALT, also acts as a serotonin receptor agonist.[3]

Receptor Subtype4-HO-MALT (Ki, nM)Psilocin (Ki, nM)Source(s)
5-HT2A Agonist activity confirmedAgonist activity confirmed[3]
5-HT2B Agonist activity confirmedAgonist activity confirmed[3]
5-HT2C Agonist activity confirmedAgonist activity confirmed[3]

Note: Specific Ki values for 4-HO-MALT are not consistently reported across publicly available literature. The table indicates confirmed agonist activity.

Signaling Pathways and Experimental Workflows

To understand the pharmacological activity and assess the safety of these compounds, specific experimental workflows are employed. The following diagrams illustrate a generalized signaling pathway for 5-HT2A receptor activation and a typical workflow for in vitro safety assessment.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq/11 α-subunit 5HT2A_Receptor->Gq_alpha Activates Ligand Psilocin or 4-HO-MALT Ligand->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Downstream Downstream Cellular Effects (e.g., neuronal excitation, plasticity) PKC->Downstream Ca_release->Downstream

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.

G Start Compound of Interest (4-AcO-MALT or Psilocin) Receptor_Binding In Vitro Receptor Binding Assays (e.g., Radioligand Binding) Start->Receptor_Binding Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity hERG hERG Channel Assay (Patch Clamp) Start->hERG In_Vivo_Acute In Vivo Acute Toxicity Study (LD50 determination in rodents) Receptor_Binding->In_Vivo_Acute Cytotoxicity->In_Vivo_Acute hERG->In_Vivo_Acute In_Vivo_Behavioral In Vivo Behavioral & Safety Pharmacology (e.g., Head-twitch response, cardiovascular monitoring) In_Vivo_Acute->In_Vivo_Behavioral Data_Analysis Data Analysis & Risk Assessment In_Vivo_Behavioral->Data_Analysis End Safety Profile Established Data_Analysis->End

Figure 2: General Experimental Workflow for Preclinical Safety Assessment.

Detailed Experimental Protocols

Serotonin Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for specific serotonin receptor subtypes.

Materials:

  • Test compound (4-AcO-MALT or psilocin)

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)

  • Non-specific binding control (e.g., 10 µM mianserin (B1677119) for 5-HT2A)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Test compound (4-AcO-MALT or psilocin)

  • A suitable cell line (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and appropriate vehicle controls. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot cell viability against the log concentration of the test compound to determine the IC50 (the concentration that reduces cell viability by 50%).

In Vivo Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound in a rodent model.

Materials:

  • Test compound (4-AcO-MALT or psilocin)

  • Vehicle for administration (e.g., saline, distilled water)

  • Rodents (e.g., mice or rats) of a specific strain, age, and sex.

  • Appropriate housing and care facilities.

Procedure:

  • Divide the animals into several groups, including a control group receiving only the vehicle.

  • Administer the test compound to the experimental groups at a range of increasing doses. The route of administration (e.g., oral, intraperitoneal) should be relevant to the intended human use.

  • Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality. Observations should include changes in behavior, appearance, weight, and any signs of distress.

  • Record the number of mortalities in each group.

  • Analyze the dose-response data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

  • Conduct a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.

Conclusion

The available data indicates that psilocin has a relatively favorable safety profile in controlled settings, though it is not without risks, particularly at high doses or in individuals with pre-existing cardiovascular or psychiatric conditions. For 4-AcO-MALT, a comprehensive safety profile is yet to be established through rigorous scientific investigation. Based on its structural similarity to psilocin and other acetylated tryptamines, it is hypothesized to have a similar mechanism of action and potential for adverse effects. However, the absence of specific toxicological data, such as an LD50, necessitates a cautious approach in a research setting.

Researchers and drug development professionals should consider the data gaps for 4-AcO-MALT and conduct thorough preclinical safety assessments, including in vitro and in vivo studies as outlined in this guide, before proceeding to human trials. This comparative guide serves as a foundational resource to inform such safety evaluations.

References

Safety Operating Guide

Navigating the Disposal of 4-Acetoxy-MALT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel psychoactive substances like 4-Acetoxy-N-methyl-N-allyltryptamine (4-Acetoxy-MALT) is a critical component of laboratory safety and regulatory compliance. Due to its classification as a tryptamine (B22526) and its potential as a psychedelic drug, disposal procedures must be approached with meticulous attention to detail, considering both its chemical properties and its potential legal status. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of 4-Acetoxy-MALT.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for 4-Acetoxy-MALT.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O₂[1][2]
Molar Mass 272.348 g·mol⁻¹[3]
Appearance Tan solid material[4]
Purity ≥98%[1]
Solubility Acetonitrile: 10 mg/ml[1]
λmax 223 nm[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard lab coat will protect from accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. Work should be conducted in a well-ventilated area, preferably a fume hood.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse eyes thoroughly with water for several minutes.

  • Ingestion: Seek immediate medical attention.[6]

Disposal Procedures for 4-Acetoxy-MALT

Step 1: Classification and Waste Stream Identification

The first step is to determine the appropriate waste stream for 4-Acetoxy-MALT. As a research chemical, it should be treated as hazardous chemical waste. Furthermore, given its pharmacological activity, it may be classified as a controlled substance or a controlled substance analog in your region. This classification will dictate the specific disposal pathway.

Step 2: Inactivation (Optional and to be performed with caution)

Chemical inactivation can be a method to render the compound non-psychoactive before disposal. However, this should only be attempted by qualified personnel with a thorough understanding of the chemical reactions involved. A potential, though not explicitly tested for this compound, method for tryptamines involves oxidation. This process must be carefully evaluated and validated before implementation.

Step 3: Packaging and Labeling

  • Segregation: Do not mix 4-Acetoxy-MALT waste with other waste streams unless explicitly permitted by your EHS office.

  • Container: Use a designated, leak-proof, and chemically compatible container for the waste.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "4-Acetoxy-N-methyl-N-allyltryptamine"

    • CAS Number: 2711006-97-0[1]

    • Approximate quantity

    • Date of accumulation

Step 4: Storage

Store the labeled waste container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 5: Disposal

Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. If 4-Acetoxy-MALT is classified as a controlled substance, a DEA-registered reverse distributor may be required for its transport and destruction.[7] Incineration is often the preferred method for the final destruction of such compounds to ensure they are rendered non-retrievable.[7]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Acetoxy-MALT.

A Start: Have 4-Acetoxy-MALT for Disposal B Consult Institutional EHS & Local Regulations A->B C Is it a Controlled Substance? B->C D Follow Controlled Substance Disposal Protocol (e.g., DEA regulations) C->D Yes E Treat as Hazardous Chemical Waste C->E No F Segregate and Package in a Labeled, Compatible Container D->F E->F G Store in a Secure, Designated Area F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Arrange for Pickup by DEA-Registered Reverse Distributor G->I J End: Disposal Complete H->J I->J

References

Safe Handling and Disposal of 4-Acetoxy-MALT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetoxy-N-methyl-N-allyl-tryptamine (4-Acetoxy-MALT). The following procedural guidance outlines operational plans for safe handling, emergency response, and proper disposal to ensure a secure laboratory environment.

Hazard Identification and Toxicology

4-Acetoxy-MALT is an analytical reference standard categorized as a tryptamine.[1] Due to its classification as a research chemical, comprehensive toxicological data is not available. However, based on the data for the parent compound, tryptamine, and structurally similar analogues, it should be handled as a hazardous substance with potential for harm if ingested or through skin contact.[2]

The primary hazards are associated with its classification as a Category 4 substance for acute oral and dermal toxicity.[3] It may cause skin, eye, and respiratory irritation.[2][4] All personal contact, including inhalation of dust or aerosols, should be strictly avoided.[4][5]

Quantitative Toxicological Data

Specific toxicological values such as an LD50 or Occupational Exposure Limits (OELs) have not been established for 4-Acetoxy-MALT. The data for the parent compound, Tryptamine, is provided below for reference.

CompoundTestRouteSpeciesValue
TryptamineLD50IntraperitonealRat223 mg/kg[2][4]
TryptamineLD50IntraperitonealMouse100 mg/kg[2][4]

Occupational Exposure Limits (OELs):

  • Time-Weighted Average (TWA): Not established.

  • Short-Term Exposure Limit (STEL): Not established.

Given the lack of specific data, a conservative approach to handling is mandatory.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to preventing exposure. The following table outlines the required PPE for handling 4-Acetoxy-MALT.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Powder-Free)Prevents dermal absorption.[5] Double-gloving is recommended for handling concentrated solutions.
Body Protection Disposable Gown or Dedicated Laboratory CoatProtects skin and personal clothing from contamination.[5] Must be removed before leaving the work area.
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[5]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Required when handling the solid/powder form or when dust/aerosol generation is possible.[6]

Operational and Handling Protocols

Engineering Controls:

  • All work with 4-Acetoxy-MALT, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use a designated area within the lab for handling this compound to prevent cross-contamination.

Safe Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing (Solid Form): Conduct weighing of the powdered compound within the fume hood. Use anti-static weigh paper or a tared container to minimize dust dispersal.

  • Handling: Avoid all direct contact.[5] Use spatulas and other appropriate tools. If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, securely seal the primary container. Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Hygiene: Immediately wash hands and any exposed skin with soap and water after completing work and removing PPE.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or outside of a containment hood.

  • Assess: Evaluate the extent of the spill. For a minor spill contained within a fume hood, trained lab personnel may proceed with cleanup. For major spills, contact the institutional Environmental Health and Safety (EHS) department.

  • Secure: Restrict access to the spill area.

  • Decontaminate:

    • Don appropriate PPE (respirator, double gloves, gown, eye protection).

    • For solid spills: Gently cover the powder with damp paper towels to avoid raising dust.[4] Do not use dry cloths.

    • Carefully collect the absorbed material using a scoop or forceps and place it into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and EHS department.

Spill_Response_Workflow cluster_0 Spill Spill Occurs Alert Alert Personnel Evacuate Immediate Area Spill->Alert Assess Assess Spill Hazard Alert->Assess Minor Minor Spill (Contained, Small Volume) Assess->Minor Minor Major Major Spill (Large Volume, Uncontained) Assess->Major Major DonPPE Don Full PPE: Respirator, Goggles, Gown, Double Gloves Minor->DonPPE ContactEHS Contact EHS Secure Area Wait for Response Team Major->ContactEHS Contain Contain Spill: Cover solid with damp towels Use absorbent for liquid DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Bag Contain->Collect Decon Decontaminate Spill Area (Solvent then Soap/Water) Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Report Report Incident to Supervisor and EHS Dispose->Report

Caption: Protocol for the safe disposal of 4-Acetoxy-MALT waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxy malt
Reactant of Route 2
4-Acetoxy malt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.